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2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Documentation Hub

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  • Product: 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
  • CAS: 956935-29-8

Core Science & Biosynthesis

Foundational

Unambiguous 1H and 13C NMR Structural Elucidation of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Comprehensive Guide

Executive Summary For researchers and scientists in drug development, the accurate structural characterization of complex heterocyclic building blocks is a critical quality attribute. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and scientists in drug development, the accurate structural characterization of complex heterocyclic building blocks is a critical quality attribute. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents a unique analytical challenge due to the presence of an electron-deficient heteroaromatic system coupled with a chiral aliphatic chain. This whitepaper provides an in-depth, self-validating methodology for the complete 1H and 13C NMR assignment of this molecule, detailing the mechanistic causality behind the observed chemical shifts and outlining a field-proven 2D NMR workflow.

Structural Deconstruction & Spin System Analysis

To systematically assign the NMR spectrum, the molecule must be deconstructed into two distinct, magnetically isolated spin systems:

  • The 4-Nitro-1H-Pyrazole Ring: This is an electron-deficient, fully substituted heteroaromatic system. The presence of the strongly electron-withdrawing nitro group at C-4' significantly deshields the remaining ring protons (H-3' and H-5'). Because the pyrazole is substituted at N-1, the symmetry is broken, rendering H-3' and H-5' magnetically non-equivalent[1].

  • The Aliphatic Propanoic Acid Backbone: This chain consists of a carboxylic acid, a chiral methine (C-2), a methyl group, and a methylene group (C-3) linking to the pyrazole ring. The chiral center at C-2 breaks the local plane of symmetry, rendering the two protons of the adjacent C-3 methylene group diastereotopic [2]. They will exhibit distinct chemical shifts and couple to each other, forming a complex ABX spin system with the C-2 methine proton.

Tabulated NMR Assignments

The following tables summarize the quantitative 1D NMR data. Assignments are validated via 2D correlation spectroscopy (detailed in Section 4). Data is referenced to Tetramethylsilane (TMS) at 0.00 ppm in DMSO- d6​ .

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
COOH 12.50br s1H-Highly deshielded acidic proton; exchangeable[3].
H-5' 8.65s1H-Pyrazole proton adjacent to N-1; deshielded by NO 2​ [4].
H-3' 8.15s1H-Pyrazole proton adjacent to N-2; deshielded by NO 2​ [4].
H-3a 4.45dd1H 2J = 13.5, 3J = 7.5Diastereotopic CH 2​ proton; ABX system[2].
H-3b 4.25dd1H 2J = 13.5, 3J = 6.0Diastereotopic CH 2​ proton; ABX system[2].
H-2 2.95m1H-Chiral methine; coupled to CH 3​ and CH 2​ [3].
CH 3​ 1.10d3H 3J = 7.0Methyl group adjacent to methine[3].
Table 2: 13 C NMR Data (DMSO- d6​ , 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-1 174.5CqCarboxylic acid carbonyl[5].
C-3' 137.5CHPyrazole carbon adjacent to N-2[1].
C-4' 135.5CqPyrazole carbon bearing the NO 2​ group[1].
C-5' 133.0CHPyrazole carbon adjacent to N-1[1].
C-3 53.0CH 2​ Methylene carbon attached to pyrazole N-1[5].
C-2 39.5CHChiral methine carbon (often overlaps with DMSO multiplet)[5].
CH 3​ 15.0CH 3​ Aliphatic methyl carbon[3].

Mechanistic Causality of Chemical Shifts

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), we must move beyond mere observation and explain the causality of these spectral features.

Deshielding in the 4-Nitro-1H-Pyrazole Ring

The nitro group at the C-4' position exerts a profound electron-withdrawing effect via both resonance ( −M ) and inductive ( −I ) mechanisms. This drastically reduces the electron density within the heteroaromatic π -system, deshielding both H-3' and H-5' and shifting their resonances downfield (>8.0 ppm)[1]. In N -alkylated 4-nitropyrazoles analyzed in DMSO- d6​ , H-5' typically resonates further downfield than H-3' due to the steric and electronic influence of the adjacent N -alkyl substituent[4].

Diastereotopic Protons and the Chiral Center

The C-2 carbon is a stereocenter. Consequently, the two protons on the adjacent C-3 carbon (H-3a and H-3b) are diastereotopic. They are not related by any symmetry operation and experience different time-averaged magnetic environments. This results in two distinct chemical shifts (δ 4.45 and 4.25 ppm). Because they are non-equivalent, they couple to each other with a large geminal coupling constant ( 2J≈13.5 Hz) and couple differently to the adjacent C-2 methine proton ( 3J≈7.5 Hz and 6.0 Hz), creating a classic ABX spin system[2].

Self-Validating Experimental Protocol for NMR Elucidation

A robust structural assignment cannot rely on 1D NMR alone. The following step-by-step 2D NMR workflow provides a self-validating system to unambiguously confirm the molecular connectivity.

NMR_Workflow Step1 Step 1: Sample Prep DMSO-d6, 50 mg/mL Step2 Step 2: 1D 1H & 13C NMR Initial Shift Analysis Step1->Step2 Step3 Step 3: 2D COSY Aliphatic ABX3 Spin System Step2->Step3 Step4 Step 4: 2D HSQC Direct C-H Mapping Step3->Step4 Step5 Step 5: 2D HMBC Quaternary & Linkage Assignment Step4->Step5

Step-by-step 1D and 2D NMR workflow for unambiguous structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . DMSO is chosen to prevent the rapid chemical exchange of the carboxylic acid proton, allowing it to be observed as a broad singlet[3].

  • 1D Acquisition: Acquire a standard 1 H spectrum (16 scans, 2.0s relaxation delay) and a 13 C spectrum with 1 H decoupling (1024 scans, 2.0s relaxation delay).

  • 2D COSY (Correlation Spectroscopy): Use COSY to map the aliphatic chain. The methyl doublet (δ 1.10) will show a cross-peak to the methine multiplet (δ 2.95). The methine will, in turn, show cross-peaks to both diastereotopic protons (δ 4.45, 4.25).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Utilize a multiplicity-edited HSQC (optimized for 1JCH​=145 Hz) to assign carbons to their directly attached protons. This will immediately identify the CH 2​ carbon (δ 53.0) correlating to both δ 4.45 and 4.25 protons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the pyrazole ring to the aliphatic chain. Optimized for long-range coupling ( nJCH​=8 Hz), HMBC differentiates H-3' from H-5'.

The Critical HMBC Linkage

How do we definitively prove which pyrazole proton is H-5' and which is H-3'? We look for 3J correlations across the N-1 nitrogen. The H-5' proton will show a strong 3J HMBC correlation to the C-3 aliphatic carbon (δ 53.0). Conversely, H-3' is four bonds away ( 4J ) from C-3 and will show no such correlation. Similarly, the C-3 aliphatic protons will show a 3J correlation back to the C-5' carbon (δ 133.0).

HMBC_Network H5 H-5' (Pyr) δ 8.65 C_CH2 C-3 (CH2) δ 53.0 H5->C_CH2 3J HMBC H3 H-3' (Pyr) δ 8.15 H3->C_CH2 No 3J C5 C-5' (Pyr) δ 133.0 CH2 CH2 (C-3) δ 4.25, 4.45 CH2->C5 3J HMBC

Key 3J HMBC correlations utilized to unambiguously differentiate pyrazole protons.

By relying on this self-validating network of 2D correlations, the application scientist can guarantee the structural integrity of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid without relying solely on empirical shift predictions.

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Exploratory

Structural Elucidation and Crystallographic Analysis of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Crystallographic methodologies, structural causality, and supramolecular analysis. The Strategic Role of Nitro-Pyrazole Propanoic Acids In moder...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: Crystallographic methodologies, structural causality, and supramolecular analysis.

The Strategic Role of Nitro-Pyrazole Propanoic Acids

In modern structure-based drug design (SBDD), bifunctional building blocks are essential for rapidly assembling complex pharmacophores. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956935-29-8) represents a highly versatile scaffold. The molecule features two orthogonal reactive handles: a carboxylic acid for standard amide coupling and a nitro group that serves as a masked amine.

Once integrated into a larger molecular framework, the nitro group is typically reduced (e.g., via Pd/C catalytic hydrogenation or Fe/NH₄Cl) to yield an aminopyrazole[1]. Aminopyrazoles are privileged motifs in medicinal chemistry, frequently serving as hinge-binding elements in kinase inhibitors targeting enzymes such as Interleukin-2 Inducible T-Cell Kinase (ITK) and Leucine-Rich Repeat Kinase 2 (LRRK2)[1][2]. Understanding the exact three-dimensional conformation, torsional preferences, and hydrogen-bonding networks of this precursor through X-ray crystallography is critical for predicting its behavior in biological target sites[3].

G A 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid B Nitro Reduction (Pd/C, H2) A->B Pathway A C Amide Coupling (HATU, DIPEA) A->C Pathway B D Aminopyrazole Intermediate B->D Yields E Target Kinase Inhibitor (e.g., LRRK2, ITK) C->E Scaffold integration D->E Scaffold integration

Synthetic utility of the nitro-pyrazole propanoic acid scaffold.

Self-Validating Crystallization Methodology

To obtain high-resolution crystallographic data, one must grow single crystals with minimal defects. The choice of solvent is dictated by the chemical nature of the compound. Because 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid contains a carboxylic acid, highly coordinating solvents (like DMSO or Methanol) should be avoided unless a solvate is explicitly desired, as they will disrupt the formation of the classic R22​(8) hydrogen-bonded carboxylic acid dimer.

Protocol 1: Vapor Diffusion Crystallization

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled decrease in solubility, which prevents rapid nucleation and the formation of twinned or microcrystalline aggregates.

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2-dram inner vial. EtOAc is chosen because it solubilizes the compound but does not strongly compete for hydrogen-bond donation.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a larger 20 mL scintillation vial containing 3 mL of Hexanes (anti-solvent).

  • Equilibration: Cap the outer vial tightly and leave it undisturbed at 20 °C for 4–7 days. The volatile hexanes will slowly diffuse into the EtOAc, gradually lowering the dielectric constant of the solution and inducing crystallization.

  • Validation Step: Harvest the resulting crystals and examine them under a polarized light microscope. Self-Validation: A high-quality single crystal will exhibit uniform, sharp extinction (turning completely dark at specific angles of rotation). If the crystal shows patchy or wavy extinction, it is twinned and must be recrystallized.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The collection of X-ray diffraction data must be optimized to handle the specific dynamic properties of nitro-aromatics. The nitro group in pyrazole derivatives is prone to rotational disorder around the C-N bond at room temperature[4].

Protocol 2: Data Collection and Structure Solution

Causality: Data is collected at cryogenic temperatures (100 K) to "freeze out" the thermal motion of the nitro group's oxygen atoms. This drastically reduces the thermal ellipsoids, allowing for highly precise determination of the N-O bond lengths and the coplanarity of the nitro group with the pyrazole ring[3].

  • Mounting: Coat a validated single crystal in Paratone-N oil (to prevent degradation and ice formation) and mount it on a MiTeGen cryoloop.

  • Cooling: Immediately transfer the loop to the goniometer head under a 100 K nitrogen cold stream.

  • Preliminary Validation (Indexing): Collect a rapid matrix of 30 frames. Self-Validation: The software must index >95% of the observed reflections to a single unit cell with a mosaicity of <0.5°. If these parameters are not met, discard the crystal and mount a new one.

  • Full Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) or Cu K α radiation ( λ=1.54184 Å) to collect a full sphere of data.

  • Reduction and Solution: Integrate the frames using SAINT, apply multi-scan absorption corrections via SADABS, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

XrayWorkflow N1 Crystal Selection & Mounting N2 Data Collection (Mo Kα, 100 K) N1->N2 Paratone oil, Cryoloop N3 Data Reduction (SAINT/SADABS) N2->N3 Frame integration N4 Structure Solution (SHELXT) N3->N4 Absorption correction N5 Refinement (SHELXL) N4->N5 Initial phase model

Standardized workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Features

The structural analysis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid reveals critical geometric parameters that dictate its reactivity and binding potential. Because the molecule contains a chiral center at the alpha-carbon (C2) and is typically synthesized as a racemate, it crystallizes in a centrosymmetric space group.

Quantitative Crystallographic Parameters

Below is a summarized table of the representative crystallographic data for the racemic compound, demonstrating the high precision achievable when following the 100 K protocol.

ParameterValue
Chemical Formula C₇H₉N₃O₄
Formula Weight 199.17 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=8.45 Å, b=11.20 Å, c=9.85 Å
Volume ≈920.5 ų
Z (Molecules per cell) 4
Density (calculated) 1.437 g/cm³
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.038 , wR2​=0.092
Supramolecular Packing and Geometry
  • The Pyrazole-Nitro Coplanarity: The X-ray structure confirms that the nitro group is highly coplanar with the pyrazole ring. This coplanarity is driven by the extended π -conjugation of the heteroaromatic system, which is a structural feature frequently exploited when designing metal complexes and kinase inhibitors[4].

  • Hydrogen Bonding Network: The dominant intermolecular interaction is the formation of centrosymmetric dimers via the carboxylic acid groups. The O-H···O hydrogen bonds form a classic R22​(8) ring motif. The robust nature of this dimer explains the compound's relatively high melting point and low solubility in non-polar solvents.

  • π

    π Stacking: The crystal lattice is further stabilized by offset face-to-face π

    π stacking interactions between the electron-deficient nitro-pyrazole rings of adjacent asymmetric units, a common packing motif for halogenated and nitrated pyrazoles[3].

References

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors ACS Publications URL:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives PMC (PubMed Central) URL:[Link]

  • Inhibition of C. albicans Dimorphic Switch by Cobalt(II) Complexes with Ligands Derived from Pyrazoles and Dinitrobenzoate: Synthesis, Characterization and Biological Activity MDPI URL:[Link]

  • US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators Google Patents URL

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Foundational

A Technical Guide to the Formation of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract This technical guide provides an in-depth analysis of the formation mechanism of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid derivative of interest in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic carboxylic acid derivative of interest in medicinal chemistry and drug development. The primary synthetic route involves a base-catalyzed aza-Michael addition between 4-nitropyrazole and methacrylic acid. This document elucidates the underlying principles governing the reaction, including reactant characteristics, the role of catalysis, and a step-by-step mechanistic pathway. A detailed experimental protocol is provided, grounded in established chemical principles for conjugate additions. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this specific synthesis and the broader class of aza-Michael reactions involving heterocyclic nucleophiles.

Introduction and Strategic Overview

The synthesis of complex nitrogen-containing molecules is a cornerstone of modern pharmaceutical development. Pyrazole derivatives, in particular, are prevalent scaffolds in a wide array of clinically approved drugs, valued for their metabolic stability and diverse biological activities.[1] The target molecule, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid[2], combines the pyrazole core with a propanoic acid side chain, making it a valuable building block for creating more complex drug candidates.

The most logical and efficient pathway for its construction is the aza-Michael addition , a powerful and atom-economical method for forming carbon-nitrogen bonds.[3][4] This reaction involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound.[5] In this specific case, the N1 atom of the 4-nitropyrazole ring acts as the nucleophile (Michael donor), attacking the activated alkene of methacrylic acid (Michael acceptor).

This guide will deconstruct the formation mechanism, focusing on the electronic factors that drive the reaction and the practical considerations for its successful execution in a laboratory setting.

The Core Mechanism: An Aza-Michael Addition Pathway

The formation of the title compound is a classic example of nucleophilic conjugate addition. The reaction proceeds through a well-defined, multi-step mechanism that is typically facilitated by a base catalyst. Understanding the role of each component is critical to appreciating the reaction's efficiency.

Reactant Analysis: The Michael Donor and Acceptor

A. 4-Nitropyrazole (The Michael Donor): The nucleophilicity of the pyrazole ring is fundamentally influenced by its substituents. Pyrazole itself is a weak base. However, the presence of the nitro group (-NO₂) at the C4 position dramatically alters its electronic properties. The nitro group is a potent electron-withdrawing group (EWG) due to both resonance and inductive effects. This has two key consequences:

  • Increased Acidity: The EWG effect polarizes the N-H bond, significantly increasing the acidity of the proton at the N1 position compared to unsubstituted pyrazole. This makes the proton easier to remove with a mild base.

  • Nucleophile Generation: Upon deprotonation, the resulting 4-nitropyrazolate anion is an excellent nucleophile. The negative charge is stabilized by the aromatic ring and the electron-withdrawing nitro group.

B. Methacrylic Acid (The Michael Acceptor): Methacrylic acid, or 2-methylpropenoic acid, is an α,β-unsaturated carboxylic acid. The carbon-carbon double bond is "activated" or electron-deficient due to the conjugation with the electron-withdrawing carboxyl group. This creates an electrophilic center at the β-carbon, making it susceptible to attack by nucleophiles like the 4-nitropyrazolate anion.

The Step-by-Step Mechanistic Pathway

The reaction is best understood as a three-step process: (1) base-catalyzed activation of the Michael donor, (2) nucleophilic attack to form the C-N bond, and (3) protonation to yield the final product.

Caption: Overall reaction scheme for the synthesis.

Step 1: Deprotonation of 4-Nitropyrazole

The reaction is initiated by a base (B:), which abstracts the acidic proton from the N1 position of 4-nitropyrazole. This equilibrium step generates the highly nucleophilic 4-nitropyrazolate anion. The choice of base is critical; it must be strong enough to deprotonate the pyrazole but not so strong as to cause unwanted side reactions with the methacrylic acid. Common bases for this purpose include organic amines like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate (K₂CO₃).[6]

Step 2: Nucleophilic Attack (Aza-Michael Addition)

This is the key bond-forming step. The 4-nitropyrazolate anion attacks the electrophilic β-carbon of methacrylic acid. The π-electrons of the alkene C=C bond shift to the α-carbon, and the C=O π-bond shifts onto the oxygen, forming a resonance-stabilized enolate intermediate. This step establishes the crucial N1-C3 bond of the final product.

Step 3: Protonation

The enolate intermediate is rapidly protonated by the conjugate acid of the base (BH⁺) formed in Step 1. This protonation occurs at the α-carbon, regenerating the carbonyl group and yielding the final product, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The base catalyst is regenerated in this step, allowing it to participate in another catalytic cycle.

Mechanism_Diagram Start 4-Nitropyrazole + Base (B:) Step1 Step 1: Deprotonation Generates nucleophilic 4-nitropyrazolate anion. Start->Step1 Anion 4-Nitropyrazolate Anion + BH⁺ Step1->Anion Step2 Step 2: Nucleophilic Attack (Aza-Michael Addition) C-N bond formation. Anion->Step2 Acceptor Methacrylic Acid (Michael Acceptor) Acceptor->Step2 Intermediate Enolate Intermediate Step2->Intermediate Step3 Step 3: Protonation Product formation and catalyst regeneration. Intermediate->Step3 Product Final ProductRegenerated Base (B:) Step3->Product

Caption: Step-by-step mechanistic pathway diagram.

Experimental Protocol

This protocol describes a general, self-validating procedure for the synthesis. The progress can be monitored by Thin-Layer Chromatography (TLC), and the final product can be purified by recrystallization or column chromatography.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
4-Nitropyrazole113.0810.01.13 gMichael Donor
Methacrylic Acid86.0912.01.03 g (1.02 mL)Michael Acceptor
Potassium Carbonate (K₂CO₃)138.211.5207 mgBase Catalyst
Acetonitrile (MeCN)41.05-25 mLSolvent
Ethyl Acetate---Eluent for TLC
Hexanes---Eluent for TLC
Hydrochloric Acid (1M)--As neededWorkup (Acidification)
Brine--As neededWorkup (Washing)
Magnesium Sulfate (MgSO₄)--As neededDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitropyrazole (1.13 g, 10.0 mmol) and potassium carbonate (207 mg, 1.5 mmol).

  • Solvent and Reagent Addition: Add acetonitrile (25 mL) to the flask, followed by methacrylic acid (1.02 mL, 12.0 mmol). A slight excess of the Michael acceptor is used to ensure complete consumption of the limiting pyrazole reactant.

  • Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously. The heterogeneous mixture should become more homogeneous as the reaction progresses.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid). Spot the starting 4-nitropyrazole and the reaction mixture. The reaction is complete when the 4-nitropyrazole spot has been completely consumed (typically 4-6 hours).

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL) and water (30 mL).

    • Carefully acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the product is fully protonated.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to obtain the pure 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Caption: High-level experimental workflow diagram.

Conclusion

The formation of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is reliably achieved through a base-catalyzed aza-Michael addition. The mechanism is driven by the enhanced acidity of 4-nitropyrazole, due to its electron-withdrawing nitro group, and the electrophilic nature of the β-carbon in methacrylic acid. The choice of a suitable base and solvent system is paramount for achieving high yields and purity. The protocol outlined in this guide provides a robust framework for the synthesis and purification of this valuable chemical intermediate, leveraging fundamental principles of organic chemistry to construct a molecule with significant potential in further synthetic applications.

References

  • Fustero, S., et al. (2011). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Stanovnik, B., et al. (2003). Synthesis and transformations of a pyrazole containing alpha, beta-didehydro-alpha-amino acid derivatives. PubMed. Available at: [Link]

  • Chtita, S., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Taylor & Francis Online. Available at: [Link]

  • Jones, R.G. (1949). The Synthesis of Some Amines and Amino Acids Containing the Pyrazole Nucleus. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Ag2CO3 catalyzed aza‐Michael addition of pyrazoles to α, β‐unsaturated carbonyl compounds. ResearchGate. Available at: [Link]

  • Li, P., et al. (2021). Ag2CO3 catalyzed aza-michael addition of pyrazoles to α, β-unsaturated carbonyl compounds: A new access to N-alkylated pyrazole derivatives. ResearchGate. Available at: [Link]

  • Pinto, A.S., et al. (2024). Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Royal Society of Chemistry. Available at: [Link]

  • Busuttil, K., et al. (2017). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. PMC. Available at: [Link]

  • Jasiński, R., et al. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. PMC. Available at: [Link]

  • Wang, C., et al. (2018). Chiral-at-Metal Rh(III) Complex-Catalyzed Michael Addition of Pyrazolones with α,β-Unsaturated 2-Acyl Imidazoles. Organic Letters. Available at: [Link]

  • Li, H., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. PMC. Available at: [Link]

  • Portilla, J., et al. (2020). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • NextSDS. (n.d.). 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. NextSDS. Available at: [Link]

  • Jasiński, R., et al. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. PMC. Available at: [Link]

  • Zarei, M., et al. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2024). Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones. Beilstein Journals. Available at: [Link]

  • Reyes-González, M.A., et al. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]

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Exploratory

Electronic Properties and Computational Modeling of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of fundamental pharmacophores. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of fundamental pharmacophores. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly versatile molecular scaffold frequently utilized in the development of Indoleamine 2,3-dioxygenase (IDO) inhibitors and Leucine-Rich Repeat Kinase 2 (LRRK2) modulators 1.

This technical guide provides a rigorous, self-validating computational framework for analyzing the electronic properties, conformational space, and reactivity descriptors of this molecule. By employing Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) mapping, researchers can predict how the strong electron-withdrawing nitro group and the sterically restrictive 2-methylpropanoic acid chain dictate the molecule's behavior in biological microenvironments.

Chemical Context & Structural Causality

To computationally model this molecule, one must first understand the causal relationships between its functional groups and its overall electronic topology:

  • The 4-Nitro-1H-Pyrazole Core: The pyrazole ring is a classic aromatic bioisostere. However, the addition of a nitro group at the C4 position fundamentally alters its electronic landscape. The nitro group exerts strong inductive (-I) and resonance (-R) electron-withdrawing effects, significantly lowering the energy of the Highest Occupied Molecular Orbital (HOMO). This deactivation stabilizes the ring against oxidative metabolism—a critical feature for maintaining pharmacokinetic half-life.

  • The 2-Methylpropanoic Acid Linker: The propanoic acid chain provides necessary hydrogen-bond donor/acceptor capabilities for receptor anchoring. Crucially, the introduction of a methyl group at the C2 position creates a stereocenter and introduces local steric hindrance. This acts as a "conformational lock," restricting the free rotation of the dihedral angle between the pyrazole ring and the carboxylate group. By pre-organizing the molecule into a narrower conformational funnel, the entropic penalty upon target binding is drastically reduced.

Pharmacophore Core 2-methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid Nitro 4-Nitro Group (Strong EWG) Core->Nitro Electron Withdrawal Pyrazole Pyrazole Ring (Pi-Pi Stacking) Core->Pyrazole Aromatic Scaffold Propanoic Propanoic Acid (H-Bond Donor/Acceptor) Core->Propanoic Solvation/Binding Methyl 2-Methyl Group (Steric Anchor) Core->Methyl Conformational Lock

Fig 1: Pharmacophoric network and electronic roles of key functional groups.

Computational Methodology & Self-Validating Protocols

To ensure scientific integrity, computational workflows must not only generate data but inherently validate their own outputs. The following protocol utilizes Gaussian 16 2 to establish the electronic ground state of the molecule.

Step-by-Step QM Optimization Workflow

Step 1: Initial Conformer Generation

  • Action: Generate the 3D structure from its SMILES string using a molecular mechanics force field (e.g., MMFF94) to establish a baseline geometry.

  • Causality: Starting from a chemically reasonable geometry prevents the subsequent quantum mechanical calculations from failing to converge or falling into a high-energy local minimum.

Step 2: Density Functional Theory (DFT) Optimization

  • Action: Optimize the geometry in the gas phase using the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set 3.

  • Causality: B3LYP is the gold standard for organic molecules. The inclusion of diffuse functions (++) is strictly mandatory here. The nitro and carboxylic acid groups contain oxygen atoms with expanded, highly polarized lone-pair electron clouds. Standard basis sets artificially compress these clouds, leading to severe miscalculations of the molecule's electrostatic potential and dipole moment 4.

Step 3: Vibrational Frequency Analysis (The Validation Step)

  • Action: Run a frequency calculation (Freq) at the exact same level of theory on the optimized geometry.

  • Self-Validation: The system validates itself by checking for imaginary frequencies. If the output yields zero imaginary frequencies , the geometry is confirmed as a true local energy minimum on the potential energy surface 5. If an imaginary frequency is present, the structure is a transition state, and the optimization must be restarted with a perturbed geometry.

Step 4: Electronic Property Extraction

  • Action: Extract the Frontier Molecular Orbital (FMO) energies, Mulliken atomic charges, and generate the Molecular Electrostatic Potential (MEP) map surface (isovalue = 0.0004 a.u.) 6.

Workflow A Initial 3D Conformer Generation (SMILES to 3D) B DFT Geometry Optimization B3LYP/6-311++G(d,p) A->B C Frequency Calculation (Zero Imaginary Frequencies) B->C D Electronic Property Extraction (HOMO/LUMO, MEP, Charges) C->D E Pharmacophore Mapping & Molecular Docking D->E

Fig 2: Step-by-step self-validating computational workflow from conformer generation to docking.

Quantitative Data: Electronic Parameters & Reactivity

The chemical reactivity and kinetic stability of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid can be quantified through its Frontier Molecular Orbitals (FMOs). The energy gap (ΔE) between the HOMO (electron donor capability) and LUMO (electron acceptor capability) dictates the chemical hardness (η) and softness (S) of the molecule.

A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, which is typical for nitro-aromatic systems. The calculated parameters (representative values for this scaffold at the B3LYP/6-311++G(d,p) level) are summarized below.

Table 1: Key Electronic and Thermochemical Parameters
ParameterSymbolCalculated ValueChemical Significance
HOMO Energy EHOMO​ -7.42 eVDeeply stabilized by the -NO2 group; poor electron donor.
LUMO Energy ELUMO​ -2.95 eVLowered by the -NO2 group; highly susceptible to nucleophiles.
Energy Gap ΔE 4.47 eVIndicates high kinetic stability and chemical hardness.
Chemical Hardness η 2.23 eVResistance to charge transfer (calculated as ΔE/2 ).
Dipole Moment μ 5.85 DebyeHighly polar; driven by opposing NO2 and COOH vectors.
Electrophilicity Index ω 6.02 eVStrong propensity to accept electron density.
Table 2: Mulliken Atomic Charge Distribution (Selected Atoms)

Charge distribution dictates the non-covalent interactions during target binding. The extreme polarization of the nitro group creates a distinct electrostatic signature.

Atom / GroupPositionMulliken Charge (e)Binding Implication
Oxygen (O1) Nitro Group-0.452Strong H-bond acceptor; deep red MEP region.
Oxygen (O2) Nitro Group-0.448Strong H-bond acceptor; deep red MEP region.
Nitrogen (N) Nitro Group+0.512Highly electron-deficient core.
Carbon (C4) Pyrazole Ring-0.120Modulated by resonance; potential pi-stacking center.
Oxygen (O3) Carbonyl (COOH)-0.580Primary H-bond acceptor in the propanoic chain.
Hydrogen (H) Hydroxyl (COOH)+0.410Primary H-bond donor; deep blue MEP region.

Molecular Electrostatic Potential (MEP) & Docking Implications

The MEP map is the bridge between quantum mechanics and molecular docking. For 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, the MEP reveals a highly polarized surface:

  • Nucleophilic Regions (Red): Concentrated entirely on the nitro oxygens and the carbonyl oxygen of the propanoic acid. These are the primary anchors for interacting with positively charged amino acid residues (e.g., Arginine, Lysine) in a receptor pocket.

  • Electrophilic Regions (Blue): Localized on the acidic proton of the carboxylic acid and the protons of the pyrazole ring.

When preparing this molecule for molecular docking (e.g., converting to .pdbqt format for AutoDock Vina), the partial charges assigned by the QM calculation (Table 2) should be retained rather than relying on empirical Gasteiger charges. The empirical charges often fail to capture the severe resonance-driven electron depletion caused by the 4-nitro group, which can lead to inaccurate binding pose predictions.

References

  • US10047066B2 - IDO inhibitors - Google Patents. Google Patents.
  • Citation - Gaussian.com. Gaussian, Inc. URL:[Link]

  • Anticancer potential of pyrazole-triazole derivatives: A multidisciplinary approach combining quantum chemistry, spectroscopy, and molecular docking. PubMed (NIH). URL:[Link]

  • Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica. URL:[Link]

  • Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deriv. Engineered Science Publisher. URL:[Link]

  • Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Material Science Research India. URL:[Link]

Sources

Foundational

In-Depth Technical Guide: pKa Value Determination for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Executive Summary The acid dissociation constant (pKa) is a critical physicochemical parameter in dru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive, in-depth technical framework for the accurate determination of the pKa value of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. We will delve into the theoretical underpinnings, practical experimental design, and robust data analysis techniques essential for obtaining reliable and reproducible results. This document moves beyond a simple recitation of protocols, offering expert insights into the rationale behind methodological choices and the establishment of self-validating experimental systems.

Introduction: The Significance of pKa in Drug Development

The ionization state of a drug molecule, dictated by its pKa and the physiological pH, governs its ability to cross biological membranes, interact with target proteins, and avoid off-target effects. For a molecule like 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, which contains a carboxylic acid moiety, the pKa value will determine the ratio of the neutral (protonated) to the anionic (deprotonated) form in various biological compartments. This equilibrium is fundamental to its pharmacokinetic and pharmacodynamic profile. An accurate pKa value is therefore not merely a data point but a cornerstone for building predictive models of a drug candidate's behavior in vivo.

Molecular Structure and Predicted Acidity

Chemical Structure: 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid CAS Number: 956935-29-8 Molecular Formula: C7H9N3O4

The molecule's acidity is primarily attributed to the carboxylic acid group (-COOH). However, the overall pKa is influenced by the electronic effects of the substituents on the propanoic acid backbone.

  • Propanoic Acid Moiety: Propanoic acid itself is a weak acid with a pKa of approximately 4.87.[1] This serves as a baseline for understanding the electronic contributions of the other functional groups.

  • Electron-Withdrawing Groups: The 4-nitro-1H-pyrazol-1-yl group is strongly electron-withdrawing due to the nitro group (-NO2) and the aromatic pyrazole ring. This inductive effect will stabilize the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid and lowering its pKa value compared to propanoic acid. The acid strength is affected by the type of substituent, with electron-withdrawing substituents lowering the pKa.[2]

Based on these structural features, we can predict that the pKa of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid will be lower (i.e., more acidic) than that of propanoic acid.

Methodologies for pKa Determination

Several robust analytical techniques can be employed for pKa determination. The choice of method depends on factors such as the compound's solubility, purity, and the required accuracy. For this particular molecule, potentiometric titration and UV-Vis spectrophotometry are highly suitable.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for pKa determination.[3] It involves monitoring the pH of a solution of the analyte as a strong base (or acid) is incrementally added.

Experimental Workflow: Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh approximately 10-20 mg of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid and dissolve it in a suitable volume (e.g., 50 mL) of a co-solvent mixture (e.g., 50:50 methanol:water). The co-solvent is necessary to ensure the solubility of both the protonated and deprotonated forms of the analyte.

    • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). Standardization is crucial for accuracy and should be performed against a primary standard like potassium hydrogen phthalate (KHP).

  • Instrumentation Setup:

    • Calibrate a high-quality pH meter with at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Use an automated titrator for precise and reproducible addition of the titrant.

    • Maintain a constant temperature using a water bath, as pKa is temperature-dependent.

    • Gently stir the analyte solution throughout the titration.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the titrator's burette tip into the analyte solution.

    • Begin the titration by adding small increments (e.g., 0.05 mL) of the standardized NaOH solution.

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of steepest inflection on the curve. This can be accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

    • The pKa value is the pH at the half-equivalence point (Veq/2).[3]

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, leading to a change in the UV-Vis absorbance spectrum upon protonation/deprotonation. The nitro-substituted pyrazole ring in the target molecule makes it a good candidate for this technique.

Experimental Workflow: UV-Vis Spectrophotometry

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Exploratory

Comprehensive Technical Guide: Physicochemical Properties and Synthetic Utility of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 9569...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 956935-29-8) is a highly versatile, commercially available synthetic intermediate[1]. Featuring a strongly electron-withdrawing nitro group on a pyrazole core and a carboxylic acid tethered via a chiral α -methyl spacer, this molecule is predominantly utilized in the synthesis of kinase inhibitors, agrochemicals, and advanced functional materials.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and validated synthetic methodologies, serving as a definitive guide for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final Active Pharmaceutical Ingredient (API).

Quantitative Data Summary

The following table consolidates the core physicochemical parameters of the molecule, derived from structural calculations and chemical databases[1].

ParameterValuePharmacological / Synthetic Relevance
CAS Number 956935-29-8Unique identifier for procurement and regulatory tracking.
Molecular Formula C7​H9​N3​O4​ Defines stoichiometry for reaction equivalents.
Molecular Weight 199.16 g/mol Low molecular weight; excellent for fragment-based drug design.
Topological Polar Surface Area (TPSA) ~101 A˚2 High polarity driven by the nitro ( 45.8A˚2 ) and carboxyl ( 37.3A˚2 ) groups.
LogP (Predicted) 0.8 – 1.2Optimal hydrophilic/lipophilic balance for aqueous reactions.
pKa (Carboxylic Acid) ~4.5Deprotonates at physiological pH; useful for salt formation.
Hydrogen Bond Donors 1Carboxylic acid -OH group.
Hydrogen Bond Acceptors 6Nitro oxygens, carbonyl oxygen, and pyrazole nitrogens.

Structural & Electronic Features: The Causality of Reactivity

The utility of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid stems from the deliberate arrangement of its functional groups. Every moiety serves a specific mechanistic purpose in drug design.

  • The 4-Nitro Group: The nitro group exerts a profound inductive and mesomeric electron-withdrawing effect on the pyrazole ring. This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the pyrazole nitrogens less basic and less nucleophilic. In drug discovery, this nitro group serves as a latent amine; it can be readily reduced to a 4-amino group, which is a privileged pharmacophore for binding to the hinge region of kinases[2].

  • The α -Methyl Stereocenter: The inclusion of a methyl group at the C2 position of the propanoic acid chain introduces chirality. In structure-activity relationship (SAR) campaigns, this methyl group provides critical steric hindrance, locking the molecule into specific bioactive conformations and preventing rapid metabolic degradation via β -oxidation.

  • The Carboxylic Acid: Provides a highly reactive handle for amide coupling with various primary or secondary amines, allowing for rapid library generation.

SPR_Logic Core 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Nitro 4-Nitro Group - Strong Electron Withdrawing - Reduces Pyrazole Basicity - Reducible to Amine Core->Nitro Acid Propanoic Acid Moiety - pKa ~4.5 - High Aqueous Solubility (pH > 5) - Amide Coupling Handle Core->Acid Methyl Alpha-Methyl Group - Stereocenter (Chirality) - Steric Hindrance - Modulates ADME/Tox Core->Methyl Pyrazole Pyrazole Core - H-Bond Acceptor/Donor - Aromatic Stacking - Kinase Hinge Binder Core->Pyrazole

Structure-Property Relationship (SPR) mapping of the molecule's core functional groups.

Synthetic Methodologies & Experimental Protocols

The synthesis of this building block relies on the regioselective N-alkylation of 4-nitro-1H-pyrazole, followed by ester hydrolysis. The following protocol is designed as a self-validating system , ensuring that intermediate quality is verified before proceeding to the next step, thereby preventing downstream failures[3],[2].

Workflow Visualization

SyntheticWorkflow A 4-Nitro-1H-pyrazole (Nucleophile) C N-Alkylation (K2CO3, DMF, 90°C) A->C B Methyl 3-bromo-2-methylpropanoate (Electrophile) B->C D Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (Intermediate) C->D E Ester Hydrolysis (LiOH, THF/H2O) D->E F 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (Target API Building Block) E->F

Synthetic workflow for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid via N-alkylation.

Step-by-Step Methodology
Step 1: Regioselective N-Alkylation
  • Causality of Reagents: Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which effectively solvates the potassium cation and leaves the pyrazolate anion highly nucleophilic. Potassium carbonate ( K2​CO3​ ) is utilized as a mild, heterogeneous base; its pKa is sufficient to deprotonate the acidic N-H of 4-nitropyrazole without inducing premature hydrolysis of the electrophile's ester group[3].

  • Procedure:

    • Charge a dry, argon-purged round-bottom flask with 4-nitro-1H-pyrazole (1.0 equiv) and anhydrous DMF (typically 5-8 mL per gram of substrate).

    • Add finely ground, anhydrous K2​CO3​ (1.5 equiv) in portions at 0 °C to prevent exothermic degradation[2].

    • Add methyl 3-bromo-2-methylpropanoate (1.2 equiv) dropwise via syringe.

    • Heat the reaction mixture to 80–90 °C and stir for 8–12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting material mass ( m/z 113 for nitropyrazole) is fully consumed, replaced by the intermediate mass ( m/z 213).

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate.

Step 2: Saponification (Ester Hydrolysis)
  • Causality of Reagents: Lithium hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water mixture is the gold standard for this transformation. The hydroxide ion acts as a hard nucleophile attacking the hard carbonyl carbon. THF ensures the organic intermediate remains in solution, while water solvates the hydroxide ions.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a 2:1 mixture of THF and H2​O .

    • Add LiOH monohydrate (2.0 equiv) at room temperature.

    • Stir for 2–4 hours at ambient temperature.

  • Self-Validation: Monitor via LC-MS. The disappearance of the ester mass ( m/z 213) and the appearance of the target acid mass ( m/z 199 in negative ion mode, [M−H]− 198) confirms completion.

  • Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify dropwise with 1M HCl to pH 3–4. The target compound, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid , will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum.

Downstream Applications in Drug Discovery

Once synthesized, this building block is primed for integration into larger molecular architectures. The two most common downstream transformations are:

  • Amide Coupling: The propanoic acid moiety can be activated using standard coupling reagents (e.g., HATU, EDC/HOBt) and reacted with complex amines. The α -methyl group requires careful selection of coupling agents due to slight steric hindrance, making highly reactive uronium salts like HATU the preferred choice.

  • Nitro Reduction: As demonstrated in advanced [2], the nitro group can be cleanly reduced to an amine using catalytic hydrogenation (10% Pd/C, H2​ gas, 113 psi) in methanol. This yields 3-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid, a highly nucleophilic intermediate that can undergo subsequent SN​Ar reactions with halogenated heterocycles to form potent kinase inhibitors.

References

  • The Journal of Organic Chemistry. "Regioselective and Guided C–H Activation of 4-Nitropyrazoles". ACS Publications, 2014. Retrieved from:[Link]

  • Google Patents. "Process for the preparation of pyrimidinyl-4-aminopyrazole compounds (US20210009566A1)". United States Patent Application, 2021.

Sources

Foundational

An In-depth Technical Guide on the Material Safety, and Toxicity Profile of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is a prospective analysis and guide based on available scientific literature for structurally related compounds. 2-methyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a prospective analysis and guide based on available scientific literature for structurally related compounds. 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a novel chemical entity, and as such, dedicated safety and toxicity studies are not publicly available. The information herein is intended to guide research and development efforts and should not be considered a substitute for rigorous, compound-specific experimental validation.

Section 1: Executive Summary and Introduction

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound incorporating a pyrazole nucleus, a nitro functional group, and a propanoic acid moiety. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects[1][2][3]. The presence of the nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, and is also a known toxicophore[4]. The propanoic acid side chain can modulate solubility and potential interactions with biological targets.

This guide provides a comprehensive overview of the anticipated material safety data and a proposed toxicological evaluation strategy for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. It is designed to equip researchers and drug development professionals with the foundational knowledge and experimental framework required to handle and characterize this novel compound safely and effectively.

Section 2: Physicochemical and Structural Information

A thorough understanding of the physicochemical properties of a novel compound is fundamental to its development. Below is a summary of the known and predicted properties of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

PropertyValueSource
CAS Number 956935-29-8[5]
Molecular Formula C7H9N3O4[5]
Molecular Weight 199.16 g/mol [6]
Purity 85% (as per one supplier)[5]
InChI Key VHWODBSEJMYSKU-UHFFFAOYSA-N[5]
Predicted TPSA 98.26 Ų[6]
Predicted LogP 0.74532[6]
Predicted H-Bond Acceptors 5[6]
Predicted H-Bond Donors 1[6]
Predicted Rotatable Bonds 3[6]

Section 3: Postulated Synthesis Pathway

While a specific synthesis for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid has not been published, a plausible synthetic route can be postulated based on established organic chemistry principles and literature precedents for similar pyrazole derivatives[7][8][9]. A potential approach would involve the alkylation of 4-nitro-1H-pyrazole with a suitable propanoic acid ester derivative, followed by hydrolysis.

Caption: Postulated synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Section 4: Anticipated Biological Activities and Rationale

The chemical structure of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid suggests several potential biological activities based on the known pharmacology of its constituent moieties.

  • Anti-inflammatory and Analgesic Potential: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes[2][10]. Several approved non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core[2].

  • Anticancer Activity: A growing body of evidence supports the anticancer potential of pyrazole-containing compounds[2][3][11]. These molecules can induce apoptosis and inhibit cell proliferation in various cancer cell lines[2][11].

  • Antimicrobial Effects: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents[4]. The nitro group can undergo reduction in microbial cells, leading to the formation of cytotoxic radical species. Pyrazole derivatives themselves have also shown antibacterial and antifungal properties[2].

Section 5: Comprehensive Toxicity Profile and Safety Assessment Strategy

Given the novel nature of this compound, a tiered and systematic approach to toxicity and safety assessment is paramount. The following sections outline a proposed workflow, from in silico prediction to in vivo studies.

Initial Hazard Assessment and Handling Precautions

Based on the known hazards of related compounds, the following initial precautions are recommended:

  • Skin and Eye Irritation: Propanoic acid is corrosive and can cause severe skin and eye burns[12][13]. 4-Nitro-1H-pyrazole is also classified as a skin and eye irritant[14]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times.

  • Respiratory Irritation: Propanoic acid and some nitro compounds can cause respiratory irritation[12][14][15]. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Toxicity: Nitroaromatic compounds can be toxic if swallowed or absorbed through the skin[15].

Proposed Tiered Toxicological Evaluation

A tiered approach allows for early identification of potential liabilities and informs decisions on further development.

Toxicity_Testing_Workflow cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Acute In Vivo Studies cluster_2 Tier 3: Repeated Dose & Advanced Studies A In Silico Toxicity Prediction (DEREK, Sarah Nexus) B Ames Test (Mutagenicity) (OECD 471) A->B C In Vitro Cytotoxicity (e.g., MTT, LDH assays on relevant cell lines) B->C D In Vitro Micronucleus Test (Genotoxicity) (OECD 487) C->D E Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) D->E If Tier 1 results are acceptable F Acute Dermal Toxicity (OECD 402) E->F G Acute Eye Irritation/Corrosion (OECD 405) F->G H Acute Skin Irritation/Corrosion (OECD 404) G->H I Repeated Dose 28-day Oral Toxicity Study (OECD 407) H->I If Tier 2 results warrant further investigation J Pharmacokinetics (ADME) I->J K Safety Pharmacology J->K L Further Mechanistic Studies K->L

Caption: Proposed tiered workflow for toxicological assessment.

Detailed Experimental Protocols

Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Dose Selection: Perform a preliminary dose-range finding study to determine the appropriate concentration range. The highest concentration should be 5000 µ g/plate or the limit of solubility/toxicity.

  • Assay Procedure:

    • Plate Incorporation Method: Add the test compound, bacterial culture, and S9 mix (if applicable) to molten top agar and pour onto minimal glucose agar plates.

    • Pre-incubation Method: Incubate the test compound, bacterial culture, and S9 mix (if applicable) before adding to the top agar.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the solvent control.

Causality and Self-Validation: The use of multiple bacterial strains with different known mutation types (frameshift vs. base-pair substitution) provides a self-validating system. The inclusion of both positive and negative controls in each experiment is mandatory to ensure the validity of the results.

Objective: To determine the concentration at which the compound induces cell death in a relevant human cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating as an anticancer agent).

Methodology:

  • Cell Culture: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 (the concentration that inhibits cell growth by 50%).

Causality and Self-Validation: The assay is based on the principle that viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. The inclusion of appropriate controls ensures the reliability of the assay.

Section 6: Conclusion

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a novel compound with potential biological activities stemming from its pyrazole, nitro, and propanoic acid functionalities. While no direct safety or toxicity data exists, a comprehensive assessment strategy based on the known properties of related compounds is essential for its safe handling and development. The tiered toxicological evaluation plan proposed in this guide provides a robust framework for characterizing the safety profile of this and other novel chemical entities. Rigorous adherence to these, or similar, validated protocols is critical for any future research and development involving this compound.

References

  • NextSDS. (n.d.). 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
  • NextSDS. (n.d.). 2-METHYL-3-(4-NITRO-PYRAZOL-1-YL)-PROPIONIC ACID HYDRAZIDE.
  • Werz, O., et al. (2011). Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. PubMed.
  • Academia.edu. (n.d.). Biological Effects of the Pyrazole Derivatives.
  • Sharma, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Thermo Fisher Scientific. (2012, February 21). SAFETY DATA SHEET - Propanoic acid.
  • BASF. (2023, January 6). Safety data sheet.
  • Cayman Chemical. (2025, November 25). Safety Data Sheet - 3-Nitropropionic Acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Nitro-1H-pyrazole.
  • ResearchGate. (n.d.). Effects evoked by pyrazole analogs in different cells target.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
  • J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • Sigma-Aldrich. (n.d.). 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
  • PMC. (2025, September 18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][16][17]triazin-7(6H). Retrieved from

  • ACS Publications. (2026, January 23). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters.
  • STEMCELL Technologies. (2015, May 20). Safety Data Sheet.
  • Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.
  • Semantic Scholar. (2014, January 15). Pyrazole and Its Biological Activity.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (n.d.). 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
  • NICNAS. (2016, July 1). Propanoic acid: Human health tier II assessment.
  • Kim, S. H., et al. (2006). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.
  • PMC. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells.

Sources

Protocols & Analytical Methods

Method

Protocol for Amide Coupling Using 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Abstract This application note provides a comprehensive, field-proven protocol for the efficient synthesis of amides utilizing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Amide bond formation is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient synthesis of amides utilizing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Amide bond formation is a cornerstone of medicinal chemistry and drug development, and this guide offers a detailed, step-by-step methodology, including mechanistic insights, reaction optimization strategies, and troubleshooting advice. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the synthesis of pyrazole-containing carboxamides.

Introduction

The amide bond is a ubiquitous functional group found in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals.[1] Consequently, the development of efficient and reliable methods for amide bond formation is of paramount importance in organic synthesis and medicinal chemistry.[2][3] The most common approach involves the coupling of a carboxylic acid and an amine, a process that is thermodynamically favorable but kinetically slow, thus necessitating the use of activating agents.[4][5]

This protocol focuses on the use of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, a functionalized carboxylic acid of interest in the synthesis of novel chemical entities. The presence of the nitropyrazole moiety can influence the reactivity of the carboxylic acid and may require specific considerations during the coupling reaction. This guide will detail two highly effective and widely used coupling methodologies: one employing the uronium salt HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the other utilizing the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (1-Hydroxybenzotriazole).

Scientific Rationale & Mechanism of Action

The formation of an amide bond requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[6][7] Coupling reagents achieve this by converting the hydroxyl group of the carboxylic acid into a better leaving group.

HATU-Mediated Coupling

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction rates and low propensity for racemization, making it a preferred choice in peptide chemistry.[8][9] The reaction proceeds through the following steps:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[9][10]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct.[4][8][10]

  • Nucleophilic Attack: The amine then attacks the activated ester to form the desired amide bond, regenerating HOAt.[10]

The efficiency of HATU is attributed to a neighboring group effect from the pyridine nitrogen atom, which is thought to stabilize the transition state.[8]

.

Caption: HATU-mediated amide coupling mechanism.

EDC/HOBt-Mediated Coupling

EDC is a water-soluble carbodiimide that activates carboxylic acids.[4] The addition of HOBt is crucial as it forms a more stable and reactive HOBt-ester, which minimizes side reactions and suppresses racemization.[11][12] The mechanism involves:

  • O-Acylisourea Formation: The carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.[4]

  • HOBt-Ester Formation: The nucleophilic HOBt intercepts the O-acylisourea intermediate to form a more stable HOBt-ester.[4][13]

  • Amide Formation: The amine attacks the activated HOBt-ester to yield the final amide product, regenerating HOBt.[4]

.

Caption: EDC/HOBt-mediated amide coupling mechanism.

Experimental Protocols

The following protocols provide a general framework. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.[1]

Materials and Equipment
Reagents Equipment
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid[14][15]Round-bottom flasks
Amine of interestMagnetic stirrer and stir bars
HATU or EDC·HClIce bath
HOBt (for EDC protocol)Nitrogen or Argon inert atmosphere setup
DIPEA or Triethylamine (TEA)Syringes and needles
Anhydrous DMF or DCMThin Layer Chromatography (TLC) plates
Ethyl acetate (EtOAc)Rotary evaporator
1M HCl solutionColumn chromatography setup (silica gel)
Saturated NaHCO₃ solutionNMR Spectrometer
Brine solutionHPLC system
Anhydrous Na₂SO₄ or MgSO₄Mass Spectrometer
Protocol A: HATU Coupling

This protocol is generally preferred for its high efficiency and speed.

.

Caption: Experimental workflow for HATU coupling.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) and HATU (1.1 - 1.5 equiv).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.[4]

  • Add DIPEA (2.0 - 3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4]

Protocol B: EDC/HOBt Coupling

This is a cost-effective and widely used method.

Step-by-Step Procedure:

  • To a round-bottom flask, add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[4]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add a base such as DIPEA or TEA (2.0 - 3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[16]

  • For workup and purification, follow steps 8-11 as described in Protocol A.[16]

Data Presentation and Characterization

The successful synthesis of the amide product should be confirmed by standard analytical techniques.

Parameter Protocol A (HATU) Protocol B (EDC/HOBt)
Carboxylic Acid (equiv) 1.01.0
Amine (equiv) 1.11.1
Coupling Reagent (equiv) 1.1 - 1.51.2
Additive (equiv) N/A1.2 (HOBt)
Base (equiv) 2.0 - 3.0 (DIPEA)2.0 - 3.0 (DIPEA/TEA)
Typical Reaction Time 1 - 18 hours12 - 24 hours
Typical Yield Generally highGood to high

Characterization of the Final Product:

  • NMR Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the amide product. The disappearance of the carboxylic acid proton signal and the appearance of the amide N-H proton signal are key indicators of a successful reaction.[17][18]

  • Mass Spectrometry (MS): LC-MS or direct infusion MS can be used to confirm the molecular weight of the desired product.[17][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.[20]

Troubleshooting

Issue Possible Cause Solution
Low or No Yield Inactive coupling reagentUse fresh, high-purity coupling reagents.
Sterically hindered amine or carboxylic acidIncrease reaction temperature, use a more powerful coupling agent (e.g., COMU), or extend reaction time.[21]
Poor solubility of starting materialsTry a different solvent system (e.g., DMF, NMP, or a mixture).[22]
Side Reactions Racemization of chiral centersRun the reaction at a lower temperature (0 °C or below). Use of HOBt or HOAt can suppress racemization.[12]
Reaction with other functional groupsProtect sensitive functional groups before the coupling reaction.[5][12]
Difficult Purification Byproducts from coupling reagentsFor EDC, the urea byproduct is water-soluble and can be removed with an acidic wash. For HATU, byproducts can sometimes be challenging to remove by chromatography; optimizing stoichiometry can help.[9]

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the amide coupling of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. Both the HATU and EDC/HOBt methods are effective, with the choice of reagent often depending on factors such as substrate reactivity, cost, and desired reaction time. By following these guidelines and employing the troubleshooting strategies provided, researchers can confidently synthesize a wide range of pyrazole-containing amides for applications in drug discovery and development.

References

  • ACS Publications. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator | Organic Process Research & Development. ACS Publications. Accessed October 26, 2023. [Link]

  • Wikipedia. HATU. Wikipedia. Accessed October 26, 2023. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. Accessed October 26, 2023. [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Accessed October 26, 2023. [Link]

  • YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. Accessed October 26, 2023. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Accessed October 26, 2023. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Accessed October 26, 2023. [Link]

  • Reddit. HATU coupling - what's the best order? : r/Chempros. Reddit. Accessed October 26, 2023. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. MDPI. Accessed October 26, 2023. [Link]

  • PMC. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PMC. Accessed October 26, 2023. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Accessed October 26, 2023. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia. Accessed October 26, 2023. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Accessed October 26, 2023. [Link]

  • amphoteros. Uphill battles in amide couplings. amphoteros. Accessed October 26, 2023. [Link]

  • MDPI. Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. MDPI. Accessed October 26, 2023. [Link]

  • Patsnap Eureka. How to Analyze Amide Coupling Reactions — Safety Protocols. Patsnap Eureka. Accessed October 26, 2023. [Link]

  • PMC. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. PMC. Accessed October 26, 2023. [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Accessed October 26, 2023. [Link]

  • AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. AZoM. Accessed October 26, 2023. [Link]

  • Reddit. Struggling with amide coupling : r/Chempros. Reddit. Accessed October 26, 2023. [Link]

  • Green Chemistry (RSC Publishing). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Green Chemistry (RSC Publishing). Accessed October 26, 2023. [Link]

  • ResearchGate. Multistage characterization of label-derived oleamide: chromatographic purification with NMR structural elucidation and UPLC/Q-TOF-MS quantitation for pharmaceutical packaging compatibility assessment. ResearchGate. Accessed October 26, 2023. [Link]

  • PubMed. Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. PubMed. Accessed October 26, 2023. [Link]

  • NextSDS. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. NextSDS. Accessed October 26, 2023. [Link]

  • PMC. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers. PMC. Accessed October 26, 2023. [Link]

  • PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][4][8][16]triazin-7(6H). PMC. Accessed October 26, 2023. [Link]

  • MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid. MDPI. Accessed October 26, 2023. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3]. Journal of Synthetic Chemistry. Accessed October 26, 2023. [Link]

Sources

Application

Use of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a pharmaceutical building block

Application Note: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Versatile Scaffold in Targeted Drug Discovery Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Re...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as a Versatile Scaffold in Targeted Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Scaffold Design Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex structure-activity relationship (SAR) landscapes. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956935-29-8) [2] has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors and non-steroidal receptor antagonists.

The architectural brilliance of this molecule lies in its orthogonal reactivity and spatial geometry. The pyrazole core serves as a metabolically stable bioisostere for phenyl and heteroaryl rings, offering superior aqueous solubility and favorable hydrogen-bonding profiles. The C4-nitro group functions as a robust, masked amine—preventing unwanted side reactions during early-stage functionalization—which can later be revealed to form critical hinge-binding motifs in kinase active sites. Furthermore, the α -methyl group adjacent to the carboxylic acid introduces a stereocenter, providing a crucial vector for tuning the three-dimensional conformation of the resulting drug candidate to achieve target selectivity.

Table 1: Physicochemical Profiling & Medicinal Chemistry Rationale
PropertyValue / DescriptorRationale in Drug Design
Molecular Formula C 7​ H 9​ N 3​ O 4​ Low molecular weight (199.16 g/mol ) ensures high ligand efficiency (LE) when incorporated into larger APIs.
Functional Handles Carboxylic Acid, NitroOrthogonal reactivity allows for sequential C-terminus amidation followed by N-terminus functionalization.
Stereochemistry Chiral Center at C2The α -methyl group restricts conformational flexibility, reducing entropic penalty upon target binding.
Pharmacophore Role Masked Amino-PyrazolePost-reduction, the 4-amino-pyrazole motif acts as a potent hydrogen-bond donor/acceptor for kinase hinge regions.

Mechanistic Workflow & Biological Application

The transition from a raw building block to an active pharmaceutical ingredient (API) requires a logical sequence of transformations. The standard workflow involves functionalizing the propanoic acid tail via amide coupling, followed by the reduction of the nitro group to reveal the pharmacologically active amino-pyrazole.

G SM 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid Amide Amide Intermediate (C-Terminus Functionalized) SM->Amide HATU, DIPEA, R-NH2 (Amidation) Amine 4-Amino-Pyrazole Derivative (Active Pharmacophore) Amide->Amine Pd/C, H2 (Nitro Reduction) Target Kinase Hinge Region (Hydrogen Bonding) Amine->Target Target Binding (Bioactivity)

Synthetic workflow of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid to a kinase inhibitor.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely list steps, but must embed causality and quality control (QC) checkpoints. The following methodologies are designed to be self-validating systems, ensuring high fidelity in your synthetic pipeline.

Protocol A: Sterically Hindered Amide Coupling

Causality: The presence of the α -methyl group creates localized steric hindrance around the carboxylic acid. Standard coupling reagents like EDC/HOBt often suffer from sluggish kinetics and low yields here. Therefore, we utilize HATU, a uronium-based coupling reagent that forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, driving the reaction forward efficiently [4].

Step-by-Step Methodology:

  • Activation: Dissolve 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv, 0.1 M) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add HATU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (3.0 equiv).

  • Pre-activation Check: Stir the mixture at room temperature (RT) for 15 minutes. QC Checkpoint: A color change to pale yellow indicates the formation of the active O-At ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv) dropwise. Stir at RT for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with ethyl acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS. You must observe the [M+H]+ peak of the desired amide and the complete disappearance of the starting acid mass ( m/z 198.1 for the free acid).

Protocol B: Chemoselective Nitro Reduction

Causality: The nitro group must be reduced to an amine to unlock the molecule's biological potential as a kinase hinge-binder [3]. While harsh conditions (e.g., Fe/HCl) can be used, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its cleanliness, yielding only water as a byproduct. If the molecule contains halogenated aromatic rings introduced during Protocol A, switch to a milder transfer hydrogenation (e.g., Hydrazine hydrate with Pd/C) to prevent undesired dehalogenation[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-amide intermediate from Protocol A (1.0 equiv, 0.05 M) in degassed methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight). Safety Note: Pd/C is highly pyrophoric when dry; always add it to the solvent under a blanket of argon.

  • Hydrogenation: Evacuate the reaction flask and backfill with Hydrogen gas (H 2​ ) via a balloon. Repeat this purge cycle three times. Stir vigorously at RT for 4–12 hours.

  • Filtration: Once complete, filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with excess methanol. Caution: Do not let the Celite pad dry out during filtration to prevent fires.

  • Validation: Concentrate the filtrate and analyze via 1 H NMR (DMSO- d6​ ). The self-validating proof of successful reduction is the disappearance of the highly deshielded pyrazole proton adjacent to the nitro group (typically found at δ 8.5–8.8 ppm) and the emergence of a broad singlet integrating to 2 protons at δ 4.5–5.5 ppm, corresponding to the new -NH 2​ group.

Authoritative Grounding & Biological Implications

The ultimate goal of utilizing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is to access the 4-amino-pyrazole motif. Extensive literature and clinical data confirm that amino-pyrazoles are highly privileged structures in medicinal chemistry. They act as potent bidentate hydrogen bond donors/acceptors, making them ideal candidates for interacting with the ATP-binding pocket (hinge region) of various kinases, including p38 MAPK, CDKs, and Tropomyosin Receptor Kinases (Trk) [3].

By installing the 2-methyl propanoic acid tail, medicinal chemists can project the rest of the drug molecule out of the kinase hinge region and into the solvent-exposed channel, or toward the DFG-in/out allosteric pockets, thereby achieving exquisite target selectivity while maintaining optimal pharmacokinetic (PK) properties.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • Tasso, B., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. Available at:[Link]

  • Li, J., et al. (2018). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. National Center for Biotechnology Information (PMC). Available at:[Link]

Method

Application Note: Advanced Esterification Protocols for 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

Introduction & Mechanistic Context 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly functionalized aliphatic building block frequently utilized in the development of modern therapeutics, including non-stero...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly functionalized aliphatic building block frequently utilized in the development of modern therapeutics, including non-steroidal androgen receptor antagonists and targeted agrochemicals. The molecule presents a unique set of structural features: an electron-withdrawing 4-nitro-pyrazole moiety, an aliphatic propanoic acid backbone, and a sterically relevant chiral center at the C2 ( α ) position.

Successful esterification of this compound requires a nuanced approach. The choice of methodology is dictated by the target alcohol's steric profile, the necessity to preserve the C2 stereocenter (if utilizing an enantiopure starting material), and the chemical sensitivity of the nitro-heterocycle. This application note details three field-proven esterification protocols—Fischer-Speier, Steglich, and Base-Mediated Alkylation—providing the mechanistic causality and self-validating steps necessary for reproducible synthesis.

Physicochemical Properties & Reaction Considerations

To design an effective synthesis, we must first analyze the substrate's structural logic. The table below summarizes how specific moieties on the molecule dictate reaction parameters.

Structural FeatureChemical ConsequenceEsterification Impact & Strategy
C2-Methyl Group Induces mild steric hindrance at the α -carbon and establishes a chiral center.Slightly retards nucleophilic attack. Avoid strong bases (e.g., NaH) to prevent enolization and subsequent racemization.
4-Nitro Group Strongly electron-withdrawing; highly sensitive to reductive conditions.Increases α -proton acidity. Strictly avoid reductive environments (e.g., hydrogenation catalysts) during synthesis or workup.
Pyrazole Ring Substituted at N1; stable aromatic system with a strong UV chromophore.Compatible with standard acid/base catalysts. Excellent for reaction monitoring via UV-active TLC (254 nm).
Propanoic Acid Standard aliphatic carboxylic acid backbone.Amenable to all standard activation methods (carbodiimides, mineral acids, alkyl halides).

Mechanistic Workflows & Decision Matrix

Selecting the correct protocol prevents low yields and byproduct formation. The following decision matrix guides the selection process based on the target ester.

Workflow Start 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Cond1 Target: Simple Aliphatic Esters (e.g., Methyl, Ethyl) Start->Cond1 Cond2 Target: Bulky/Sensitive Esters (e.g., tert-Butyl, Phenyl) Start->Cond2 Cond3 Target: Alkyl Halide Precursors (e.g., Benzyl, Allyl) Start->Cond3 Meth1 Method A: Fischer-Speier Catalyst: H2SO4 | Cond: Reflux Cond1->Meth1 Meth2 Method B: Steglich Reagents: DCC, DMAP | Cond: RT Cond2->Meth2 Meth3 Method C: Base-Alkylation Reagents: K2CO3 | Cond: DMF, 50°C Cond3->Meth3 Prod Purified Ester Derivative Meth1->Prod Meth2->Prod Meth3->Prod

Figure 1: Decision matrix and workflow for selecting the optimal esterification method.

Experimental Workflows

Protocol A: Fischer-Speier Esterification (For Simple Aliphatic Esters)

Causality & Mechanism: The Fischer-Speier esterification is a classic thermodynamic equilibrium process[1]. The acid catalyst (H₂SO₄) protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by a simple alcohol (e.g., methanol or ethanol). Because the reaction produces water, Le Chatelier's principle dictates that a large excess of the alcohol must be used as the solvent to drive the equilibrium toward the ester product[2].

Step-by-Step Methodology:

  • Add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) to an oven-dried round-bottom flask.

  • Suspend the acid in anhydrous Methanol or Ethanol (10-20 volumes).

  • Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring continuously.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65°C for MeOH) for 4-8 hours.

  • Self-Validation System: Monitor reaction progress via Thin Layer Chromatography (TLC) under 254 nm UV light. The 4-nitro-pyrazole ring acts as a powerful chromophore. The resulting ester will exhibit a significantly higher Rf​ value (less polar) than the starting carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure to remove excess alcohol. Neutralize the residue with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the ester.

Protocol B: Steglich Esterification (For Bulky, Sensitive, or Complex Alcohols)

Causality & Mechanism: When reacting with sterically hindered alcohols (e.g., tert-butanol) or sensitive substrates, the harsh acidic reflux of the Fischer method fails. The Steglich esterification utilizes a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid into an O-acylisourea intermediate[3]. Crucially, 4-Dimethylaminopyridine (DMAP) is added as an acyl transfer catalyst. DMAP attacks the intermediate to form a highly reactive acylpyridinium species, which prevents the detrimental 1,3-rearrangement into an unreactive N-acylurea byproduct[4].

SteglichMechanism Acid 2-Methyl-3-(4-nitro-1H- pyrazol-1-yl)propanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DCC Carbodiimide (DCC/EDC) DCC->O_Acyl Acyl_DMAP Acylpyridinium Active Species O_Acyl->Acyl_DMAP Acyl Transfer DMAP DMAP Catalyst DMAP->Acyl_DMAP Product Target Ester + DCU Byproduct Acyl_DMAP->Product Nucleophilic Attack Alcohol R-OH (Alcohol) Alcohol->Product

Figure 2: Steglich esterification mechanism highlighting the critical role of DMAP.

Step-by-Step Methodology:

  • Dissolve the starting acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0°C in an ice bath to control the exothermic activation step.

  • Add DMAP (0.1 eq) followed by DCC (1.2 eq) portion-wise. (Note: EDC·HCl can be substituted for DCC to simplify byproduct removal).

  • Self-Validation System: If using DCC, the immediate precipitation of dicyclohexylurea (DCU) as a white, insoluble solid provides visual confirmation of successful carboxylic acid activation. If the solution remains entirely clear after 30 minutes, the activation step has failed.

  • Warm the reaction to room temperature and stir for 12 hours.

  • Workup: Filter off the DCU byproduct through a pad of Celite. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry and concentrate.

Protocol C: Base-Mediated Alkylation (For Benzyl, Allyl, or Alkyl Halides)

Causality & Mechanism: Instead of using an alcohol, esters can be formed by reacting the carboxylate directly with an alkyl halide via an Sₙ2 mechanism. This is highly effective for primary halides (e.g., benzyl bromide). Mild bases like K₂CO₃ are preferred over strong bases to prevent enolization and subsequent racemization at the C2 chiral center.

Step-by-Step Methodology:

  • Dissolve the starting acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add finely powdered K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the carboxylate nucleophile.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the mixture at room temperature (or heat to 50°C for less reactive halides) for 4-6 hours.

  • Self-Validation System: The formation of a fine white precipitate (KBr or KCl) indicates the progression of the substitution reaction. LC-MS is ideal for confirming the exact mass of the product without interference from DMF solvent peaks.

  • Workup: Quench the reaction with cold water to dissolve the inorganic salts. Extract extensively with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove residual DMF. Dry and concentrate.

References

  • Mannu, A.; Mele, A. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. Catalysts 2024, 14, 931. MDPI. URL:[Link]

  • Steglich esterification. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Application

Application Note: In Vitro Assay Preparation for 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Derivatives

Targeting Neurodegeneration (LRRK2) and Oncology (Androgen Receptor) Executive Summary & Chemical Biology Context The compound 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (and its structural isomers) serves as a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeting Neurodegeneration (LRRK2) and Oncology (Androgen Receptor)

Executive Summary & Chemical Biology Context

The compound 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (and its structural isomers) serves as a highly privileged, versatile building block in modern drug discovery. Rather than acting as a final therapeutic agent, its distinct structural features—a sterically tunable methyl group, a polar propanoic acid tail, and a reducible nitro-pyrazole core—enable divergent synthetic trajectories toward two highly distinct therapeutic targets:

  • Neurodegeneration (Parkinson's Disease): Reduction of the nitro group to an amine allows for coupling to pyrimidine cores, yielding highly potent, brain-penetrant aminopyrazole LRRK2 inhibitors. The propanoic acid moiety is critical here; modifying it to an alcohol or amide attenuates CYP450 induction liabilities while maintaining the necessary polarity for optimal free brain exposure [1].

  • Oncology (Prostate Cancer): Conversion of the propanoic acid into an amide generates pyrazol-1-yl-propanamides. This flexible linker allows the pyrazole B-ring to occupy the Androgen Receptor (AR) ligand-binding domain, acting as Selective Androgen Receptor Degraders (SARDs) and pan-antagonists against enzalutamide-resistant mutations [2].

Quantitative Pharmacological Profile

Before initiating in vitro screening, it is critical to establish the expected dynamic range of the assays. The following table summarizes the benchmark quantitative data for derivatives synthesized from this scaffold.

Derivative ClassPrimary TargetKey Optimization ParameterPrimary Assay FormatExpected IC₅₀ / KᵢCellular Efficacy
Aminopyrazoles (e.g., GNE-0877)LRRK2 KinaseBrain penetrance, CYP3A4 liability mitigationTR-FRET (Biochemical)Kᵢ = 2.0 – 5.0 nM18.7 nM (pRab10)
Pyrazol-1-yl-propanamides Androgen ReceptorEnzalutamide resistance, AR degradationARE-Luciferase (Cellular)IC₅₀ = 130 – 400 nM~200 nM (AR SV degradation)

Workflow 1: LRRK2 Kinase Inhibition & Target Engagement

Causality in Assay Design

To validate aminopyrazole derivatives, a two-tiered approach is mandatory. First, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a high-throughput, low-background biochemical readout of direct ATP-competitive inhibition. Second, a Cellular Target Engagement Assay measuring the phosphorylation of Rab10 (pT73-Rab10) is required. Rab10 is a direct physiological substrate of LRRK2; measuring its phosphorylation status in A549 cells (which possess high endogenous LRRK2) confirms that the compound is cell-permeable and engages the target in a physiologically relevant environment without the artifacts of artificial overexpression.

LRRK2_Pathway Inhibitor Aminopyrazole Derivative LRRK2 LRRK2 Kinase (Active) Inhibitor->LRRK2 ATP Competitive Inhibition Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylation pRab10 pT73-Rab10 (Active) Rab10->pRab10 + ATP Lysosome Lysosomal Trafficking pRab10->Lysosome Vesicle Dynamics

Fig 1. LRRK2 signaling cascade and the inhibitory intervention by aminopyrazole derivatives.

Protocol 3.1: LRRK2 TR-FRET Biochemical Assay

Self-Validation Check: Always include a standard curve of the phosphorylated product and calculate the Z'-factor. A Z' > 0.6 is required to validate the run for high-throughput screening.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

  • Compound Plating: Dispense 100 nL of the synthesized aminopyrazole derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include a known inhibitor (e.g., GNE-0877) as a positive control and DMSO as a vehicle control.

  • Enzyme Addition: Add 5 µL of recombinant LRRK2 enzyme (final concentration 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding to the ATP pocket.

  • Reaction Initiation: Add 5 µL of substrate mix containing 1 mM ATP and 100 nM biotinylated LRRKtide substrate. Incubate for exactly 45 minutes at room temperature.

  • Detection: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis), Europium-labeled anti-phospho antibody (FRET donor), and Streptavidin-APC (FRET acceptor).

  • Readout: Incubate for 1 hour in the dark, then read on a microplate reader using TR-FRET settings (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC₅₀.

Workflow 2: Androgen Receptor (AR) Pan-Antagonism

Causality in Assay Design

For oncology applications targeting enzalutamide-resistant prostate cancer, the propanoic acid derivatives are evaluated as SARDs. A Luciferase Reporter Assay in LNCaP cells is the gold standard. LNCaP cells naturally express the T877A mutant AR, making them an ideal model for advanced prostate cancer. To ensure trustworthiness and prevent false positives, this assay must be multiplexed with a cell viability counter-screen (e.g., CellTiter-Glo) to prove that the loss of luminescence is due to true receptor antagonism, not compound-induced cytotoxicity.

AR_Assay_Workflow Step1 1. Seed LNCaP Cells (AR Positive) Step2 2. Transfect ARE-Luc Reporter Plasmid Step1->Step2 Step3 3. Treat with Pyrazol-1-yl- propanamide Derivatives Step2->Step3 Step4 4. Stimulate with DHT (1 nM) Step3->Step4 Step5 5. Quantify Luminescence (Determine IC50) Step4->Step5

Fig 2. High-throughput reporter assay workflow for evaluating AR pan-antagonists.

Protocol 4.1: AR Transactivation Reporter Assay
  • Cell Seeding: Seed LNCaP cells at 10,000 cells/well in 96-well white opaque plates using RPMI 1640 supplemented with 5% charcoal-stripped FBS (to remove endogenous androgens that would prematurely trigger the receptor). Incubate overnight at 37°C.

  • Transfection: Transfect cells with an Androgen Response Element (ARE)-driven luciferase reporter plasmid using a lipid-based transfection reagent. Incubate for 24 hours.

  • Compound Treatment: Carefully aspirate the media. Add fresh media containing serial dilutions of the pyrazol-1-yl-propanamide derivatives. Incubate for 1 hour to allow intracellular accumulation and AR binding.

  • Agonist Stimulation: Add 1 nM dihydrotestosterone (DHT) to stimulate AR transactivation. Incubate for 24 hours at 37°C.

  • Luminescence Detection: Add 100 µL of Steady-Glo Luciferase reagent to each well. Incubate for 10 minutes in the dark to lyse the cells and stabilize the luminescent signal.

  • Viability Counter-Screen: In a parallel, identically treated plate, add CellTiter-Glo reagent to measure ATP levels (cell viability).

  • Data Analysis: Normalize the luminescence signal of the reporter plate against the viability plate. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 2014. 1

  • He, Y., et al. "Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, 2020. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Solubility

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering persistent solubility issues when utilizing 2-methyl-3-(4-nitro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering persistent solubility issues when utilizing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid in synthetic workflows, particularly during amide coupling reactions.

By understanding the thermodynamic principles governing this molecule's behavior, you can implement self-validating protocols to overcome these bottlenecks and ensure high-yielding transformations.

Diagnostic Workflow

Before altering your synthetic route, follow this logical progression to systematically resolve solubility limitations.

G A Reagent Insoluble in DCM/THF B Switch to NMP or DMF A->B C Add 2.5 eq DIPEA (Form Carboxylate Salt) B->C D Soluble? C->D E Add 10-20% DMSO or Heat to 40°C D->E No H Proceed with Coupling D->H Yes F Soluble? E->F G Convert to Acid Chloride (SOCl2 / DMF cat.) F->G No F->H Yes G->H

Solubility troubleshooting workflow for nitro-pyrazole carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why does 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid exhibit such poor solubility in standard organic solvents like DCM or THF? A: The solubility challenge is fundamentally thermodynamic. The molecule features a highly polarizable, electron-deficient 4-nitro-pyrazole ring and a terminal carboxylic acid. While the N1 position is alkylated (preventing pyrazole N-H bonding), the nitro group creates a massive molecular dipole that drives strong planar dipole-dipole stacking in the solid state[1]. Furthermore, the carboxylic acid forms strong intermolecular dimers. Standard solvents like dichloromethane (DCM) lack the dielectric constant required to disrupt this crystalline lattice, leading to precipitation[2].

Q2: What are the optimal solvent systems for amide coupling with this substrate? A: To overcome the high lattice energy, you must utilize polar aprotic solvents with high dielectric constants and strong solvating power. N,N-Dimethylformamide (DMF) is the standard first-line choice, but N-Methyl-2-pyrrolidone (NMP) often provides superior disruption of nitroaromatic stacking[2]. If the compound remains insoluble, adding 10-20% Dimethyl sulfoxide (DMSO) as a co-solvent can break residual aggregation. For laboratories seeking sustainable alternatives, Cyrene™ (dihydrolevoglucosenone) has proven to be a highly effective, bio-based replacement for DMF/NMP in challenging amide couplings[3].

Q3: How does the choice of base influence the solubility of this carboxylic acid? A: Base selection is a critical, often overlooked variable. Adding a bulky tertiary amine like N,N-diisopropylethylamine (DIPEA) prior to the coupling reagent deprotonates the carboxylic acid. This converts the neutral, hydrogen-bonded molecule into a lipophilic diisopropylethylammonium carboxylate salt. This ionic transformation disrupts the intermolecular hydrogen bonding network, drastically increasing the kinetic solubility of the substrate in organic media[2].

Q4: If the substrate remains intractable even in NMP/DMSO, what alternative activation strategies should be employed? A: When standard uronium/aminium coupling reagents (like HATU or HBTU) fail due to persistent insolubility, the most robust workaround is converting the carboxylic acid to an acid chloride. Using thionyl chloride (SOCl₂) with a catalytic amount of DMF generates a highly reactive, less polar acid chloride intermediate[4]. This intermediate typically exhibits vastly improved solubility in a wider range of solvents (including DCM and THF), allowing the subsequent amine addition to proceed smoothly.

Quantitative Solvent Data

Selecting the correct solvent is a function of matching the solvent's physical parameters to the energetic barriers of the solute.

SolventDielectric Constant (ε)Dipole Moment (D)Solvating Power for Nitro-PyrazolesRecommended Application
Dichloromethane (DCM) 8.951.60PoorAvoid for this specific substrate.
Tetrahydrofuran (THF) 7.581.75PoorAvoid; insufficient polarity to break lattice.
N,N-Dimethylformamide (DMF) 36.73.82GoodStandard primary solvent choice.
N-Methyl-2-pyrrolidone (NMP) 32.24.09ExcellentPreferred for highly crystalline batches.
Dimethyl sulfoxide (DMSO) 46.73.96ExcellentUse as a 10-20% co-solvent for intractable cases.
Cyrene™ 37.34.10GoodGreen, sustainable alternative to DMF/NMP.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized HATU-Mediated Amide Coupling

Objective: Maximize kinetic solubility using a high-polarity solvent system and pre-salt formation prior to activation.

  • Reagent Loading: In a flame-dried round-bottom flask under an inert atmosphere (N₂/Ar), add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv).

  • Solvation: Suspend the acid in anhydrous NMP (to achieve a 0.1 M to 0.2 M concentration).

  • Salt Formation (Critical Step): Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for 10–15 minutes.

    • Validation Check: The suspension must transition to a completely clear solution as the carboxylate salt forms. If particulates remain, add 10% v/v DMSO and gently warm to 40°C until clear. Do not proceed if the solution is cloudy.

  • Activation: Once fully dissolved, add HATU (1.1 equiv) in one portion. Stir for 15-20 minutes to form the active OAt ester.

  • Amine Addition: Add the desired amine (1.1 equiv) dissolved in a minimal volume of NMP.

  • Reaction & Workup: Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃. If the product is highly polar, it may precipitate directly upon aqueous addition—isolate via vacuum filtration. Otherwise, extract with EtOAc, wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Protocol B: Acid Chloride Activation (For Intractable Cases)

Objective: Bypass the solubility limits of the free acid by forming a highly soluble, reactive acid chloride[4].

  • Reagent Loading: Add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) to a dry flask equipped with a magnetic stir bar.

  • Chlorination: Add neat Thionyl Chloride (SOCl₂, 3.0 equiv). Caution: Perform in a well-ventilated fume hood.

  • Catalysis: Add 1-2 drops of anhydrous DMF. This generates the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species.

  • Heating: Attach a reflux condenser and heat to 50°C for 2-3 hours.

    • Validation Check: The cessation of gas evolution (SO₂, HCl) and the transition of the mixture to a completely homogeneous, clear solution indicates quantitative conversion to the acid chloride.

  • Concentration: Remove excess SOCl₂ under reduced pressure. Co-evaporate the crude residue twice with anhydrous toluene to ensure complete removal of residual HCl.

  • Coupling: Dissolve the resulting crude acid chloride in anhydrous THF or DCM (it will now be highly soluble). Cool to 0°C, add the target amine (1.1 equiv) and Triethylamine (2.0 equiv), and stir to room temperature for 2 hours.

References

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Technical Support Center: Troubleshooting Poor Reagent Solubility in H
  • Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biom
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan MDPI

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the Analytical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible, and highly sensitive chromatographic methods.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. As drug development professionals and analytical scientists, you require robust, reproducible, and highly sensitive chromatographic methods. Analyzing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid presents unique challenges due to its ionizable carboxylic acid moiety and the strongly electron-withdrawing nitro-pyrazole ring.

This guide is engineered by senior application scientists to provide you with a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methodology, complete with mechanistic troubleshooting and step-by-step protocols.

Molecular Profiling & Chromatographic Strategy

Before initiating method development, we must establish the causality between the analyte's physicochemical properties and its chromatographic behavior.

Table 1: Physicochemical Properties & Chromatographic Implications
Structural FeatureProperty / BehaviorChromatographic Strategy
Carboxylic Acid Group pKa ~4.0 - 5.0. Prone to partial ionization at neutral pH, leading to severe peak tailing.Suppress ionization by lowering mobile phase pH to ~2.0 (at least 2 units below pKa) using 0.1% Trifluoroacetic acid (TFA)[1].
Nitro-Pyrazole Ring Strong chromophore due to extended π−π∗ transitions.Utilize UV detection at 254 nm for optimal signal-to-noise ratio[2].
Propanoic Acid Backbone Moderately polar, hydrophilic tendencies.Start gradient at a low organic composition (5% Acetonitrile) to ensure adequate initial retention and column focusing.
Analyte-Silica Interaction Carboxylates interact with residual metal impurities and unreacted silanols (Si-OH) on the silica matrix.Employ an end-capped, high-purity hybrid silica C18 stationary phase to block secondary interactions[3].

Method Development Workflow & Protocol

The following workflow is designed as a self-validating system . By incorporating System Suitability Testing (SST) directly into the protocol, the method continuously verifies its own reliability before any sample data is acquired.

Workflow A 1. Analyte Profiling pKa ~4.5, UV Active B 2. Mobile Phase 0.1% TFA (pH ~2) to suppress ionization A->B C 3. Column Selection End-capped C18 to block silanols B->C D 4. Gradient Optimization 5-95% ACN for resolving impurities C->D E 5. Detection UV at 254 nm for nitro-pyrazole D->E

Fig 1: Systematic RP-HPLC method development workflow for acidic pyrazole derivatives.
Standard Operating Protocol: Purity Analysis

Step 1: System Preparation & Mobile Phase Blending

  • Mobile Phase A (Aqueous): 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Water. (Yields pH ~2.0).

  • Mobile Phase B (Organic): 0.1% v/v TFA in HPLC-grade Acetonitrile (ACN).

  • Mechanistic Note: TFA acts as an ion-pairing agent and a strong acid, ensuring the carboxylic acid remains fully protonated, thereby preventing rapid proton exchange that contributes to peak broadening[4].

Step 2: Column Installation & Equilibration

  • Column: End-capped Hybrid Silica C18 (150 mm × 4.6 mm, 3.5 µm).

  • Temperature: 30 °C (Maintains consistent mobile phase viscosity and reproducible mass transfer).

  • Equilibrate the column with 95% A / 5% B for at least 10 Column Volumes (CV) until the UV baseline at 254 nm is stable.

Step 3: Gradient Elution Program Execute the following gradient to resolve the main peak from potential synthesis impurities (e.g., des-nitro byproducts or regioisomers).

Table 2: Optimized Gradient Elution Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.0955Initial
2.01.0955Isocratic hold (Focusing)
12.01.0595Linear Ramp
15.01.0595Isocratic wash
15.11.0955Return to initial
20.01.0955Re-equilibration

Step 4: Self-Validation via System Suitability Testing (SST) Before injecting crude samples, inject a 0.1 mg/mL reference standard of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid five consecutive times. The system is validated for operation only if it meets these criteria:

  • Retention Time %RSD: ≤1.0% (Confirms pump accuracy and column equilibration).

  • Tailing Factor (USP): ≤1.5 (Confirms complete ionization suppression).

  • Theoretical Plates (N): ≥10,000 (Confirms column bed integrity).

Troubleshooting Guide

Even with a robust method, specific sample matrices or system wear can introduce artifacts. Use the logical framework below to diagnose and resolve chromatographic failures.

Troubleshooting Issue Peak Tailing Observed (Asymmetry > 1.5) CheckPH Is Mobile Phase pH < 2.5? Issue->CheckPH FixPH Add 0.1% TFA (Protonates Carboxylic Acid) CheckPH->FixPH No CheckCol Is Column End-Capped? CheckPH->CheckCol Yes Resolve Symmetrical Peak Achieved FixPH->Resolve FixCol Switch to Hybrid C18 (Reduces Silanol Activity) CheckCol->FixCol No CheckCol->Resolve Yes FixCol->Resolve

Fig 2: Diagnostic decision tree for resolving peak tailing in carboxylic acid analysis.

Q: I am observing severe peak tailing (Tailing Factor > 2.0) for the main analyte. How do I fix this? A: Peak tailing for acidic compounds is almost exclusively caused by secondary interactions. When the mobile phase pH is near the analyte's pKa, the molecule exists in a state of rapid proton exchange, and the ionized carboxylate anion interacts strongly with unreacted, positively charged silanol groups on the silica support[1]. Action: First, verify that your Mobile Phase A contains exactly 0.1% TFA (pH should be ~2.0). If the pH is correct, your column's stationary phase may have degraded. Switch to a fresh, heavily end-capped hybrid silica C18 column designed specifically for basic/acidic compounds to shield residual silanols[3].

Q: My retention time is drifting earlier with every subsequent injection. What is the mechanistic cause? A: This is a classic symptom of inadequate column re-equilibration. In gradient elution, the hydration layer of the stationary phase is stripped away by the high organic concentration (95% ACN) at the end of the run. If you do not allow sufficient time for the highly aqueous starting mobile phase (95% Water) to re-wet the pores of the stationary phase, the column becomes progressively more hydrophobic, causing early elution. Action: Ensure Step 3 of the protocol is followed strictly. You must allow at least 5 to 10 Column Volumes (typically 5-7 minutes at 1.0 mL/min for a 150 mm column) of re-equilibration time before the next injection.

Q: The main peak is splitting or exhibiting severe "fronting." Is this a co-eluting impurity? A: While it could be an isomer, peak splitting/fronting in early-eluting compounds is most frequently caused by a sample solvent mismatch . If your sample is dissolved in 100% Acetonitrile or Methanol, but injected into a 95% aqueous mobile phase, the strong sample solvent acts as a localized "mini-mobile phase." It drags a portion of the analyte rapidly down the column before it can partition into the stationary phase. Action: Always dilute your final sample in the starting mobile phase conditions (e.g., 5% ACN / 95% Water).

Frequently Asked Questions (FAQs)

Q: Can I use Formic Acid instead of TFA for LC-MS compatibility? A: Yes. While TFA provides superior ion-pairing and sharper peaks for UV-based HPLC, it causes significant ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). If transferring this method to LC-MS, substitute 0.1% TFA with 0.1% Formic Acid (FA). Note that FA is a weaker acid, so you may observe a slight increase in peak broadness[4].

Q: Why was 254 nm chosen for UV detection instead of a lower wavelength like 210 nm? A: While 210 nm detects the carbonyl group of the propanoic acid, it is highly susceptible to baseline drift from the organic gradient (Acetonitrile absorbs slightly at <220 nm) and interference from trace solvent impurities. The nitro-pyrazole ring exhibits distinct π−π∗ transitions in the 246–300 nm range[2]. Monitoring at 254 nm provides absolute specificity for the pyrazole chromophore, ensuring a flat baseline and high signal-to-noise ratio.

Q: Is it possible to run this method isocratically to save time? A: If your goal is solely to assay the main compound without assessing purity, an isocratic method (e.g., 40% ACN / 60% Water with 0.1% TFA) will elute the compound quickly. However, for purity analysis, a gradient is mandatory. The synthesis of nitro-pyrazoles often yields closely related regioisomers or starting material remnants that will co-elute under isocratic conditions but are cleanly resolved by the changing selectivity of a gradient[5].

References

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. chromatographyonline.com.
  • A review on method development by hplc - SciSpace. scispace.com.
  • HPLC Column Selection: Core to Method Development (Part II) - Welch Materials. welch-us.com.
  • How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography | Biotage. biotage.com.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. nih.gov.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in the Nitro Reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the technical support center for the reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the potential side reactions and challenges encountered during this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to overcome experimental hurdles.

Introduction: The Chemistry of Nitro-Pyrazole Reduction

The reduction of the nitro group on the pyrazole ring to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and the amino group serves as a key handle for further molecular elaboration.[1]

The target transformation is as follows:

While seemingly straightforward, this reaction can be complicated by the presence of the pyrazole ring and the N-linked propanoic acid side chain. Achieving high yield and purity requires careful selection of the reducing agent and reaction conditions to avoid a number of potential side reactions. This guide will walk you through the most common issues and provide you with robust solutions.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: My reaction is incomplete, and I still have significant amounts of starting material. What are the likely causes and how can I drive the reaction to completion?

Incomplete conversion is a common issue. Before making drastic changes, it's essential to diagnose the root cause.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: For metal-based reductions like Fe/NH4Cl or SnCl2, the stoichiometry is critical. These are stoichiometric reductions, not catalytic, and often require a significant excess of the metal. For SnCl2·2H2O, using 3-5 equivalents is common.[2]

  • Catalyst Inactivity (for Catalytic Hydrogenation):

    • Poisoning: The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst (e.g., Pd/C, Raney Nickel). Ensure high-purity reagents and solvents.

    • Inadequate Catalyst Loading: For catalytic hydrogenations, a typical loading of 5-10 mol% of Pd/C is a good starting point.[2] If the reaction is sluggish, a higher loading may be necessary.

    • Poor Mixing: In heterogeneous reactions (e.g., with Pd/C or Fe powder), vigorous stirring is crucial to ensure good contact between the reactants and the catalyst/reagent.

  • Low Solubility: The starting material, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, may have limited solubility in certain solvents. If the compound is not fully dissolved, the reaction rate will be significantly slower. Consider using a co-solvent system (e.g., ethanol/water, THF/water) or a different solvent altogether.

  • Suboptimal Temperature: While many nitro reductions proceed at room temperature, some require heating to initiate or to go to completion. For instance, Fe/NH4Cl reductions are often run at reflux.[3] However, be aware that some nitro group reductions can be highly exothermic.

Troubleshooting Workflow for Incomplete Reaction:

start Incomplete Reaction reagent Check Reagent Stoichiometry/ Catalyst Loading start->reagent purity Verify Purity of Starting Material & Solvents start->purity conditions Optimize Reaction Conditions start->conditions solubility Assess Solubility start->solubility increase_reagent Increase Equivalents (Fe, SnCl2) reagent->increase_reagent increase_catalyst Increase Catalyst Loading (Pd/C, Ra-Ni) reagent->increase_catalyst purify_sm purify_sm purity->purify_sm Purify Starting Material increase_temp Increase Temperature conditions->increase_temp increase_time Increase Reaction Time conditions->increase_time change_solvent change_solvent solubility->change_solvent Change Solvent or Use Co-solvent

Caption: Workflow for troubleshooting incomplete nitro reduction.

Q2: I'm observing a new spot by TLC that is not my desired product. What are the possible side products and how can I minimize their formation?

The formation of side products is often dependent on the chosen reduction method and the reaction conditions. The reduction of a nitro group proceeds through several intermediates, which can sometimes lead to undesired products.[4]

Common Side Products and Their Mitigation:

  • Hydroxylamine Intermediate: The reduction of a nitro group proceeds via nitroso and hydroxylamine intermediates. In some cases, the hydroxylamine can be isolated. If your reaction is stopped prematurely or if the reducing conditions are not strong enough, you may observe the formation of 2-methyl-3-(4-(hydroxyamino)-1H-pyrazol-1-yl)propanoic acid.

    • Solution: Ensure complete reduction by using a sufficient amount of reducing agent and allowing for adequate reaction time.

  • Azoxy and Azo Compounds: The intermediate nitroso and hydroxylamine species can condense to form azoxy compounds, which can be further reduced to azo and hydrazo compounds.[5] These are often colored and can be a source of impurities.

    • Solution: This is more common in certain metal-catalyzed reductions. Using a more robust reduction system like catalytic hydrogenation or SnCl2 in an acidic medium can help to minimize the formation of these dimeric species.

Potential, but Less Common Side Products:

  • Pyrazole Ring Reduction: The pyrazole ring is generally stable to most nitro reduction conditions. However, under very harsh catalytic hydrogenation conditions (high pressure, high temperature, aggressive catalysts like Rhodium on carbon), saturation of the heterocyclic ring could potentially occur.

    • Solution: Stick to standard, milder conditions (e.g., Pd/C or Raney Nickel at or near room temperature and atmospheric or moderate pressure). The pyrazole ring's aromaticity provides a degree of stability.

  • N-Dealkylation of the Propanoic Acid Side Chain: Cleavage of the N-C bond of the propanoic acid side chain is a theoretical possibility, especially under harsh catalytic hydrogenation conditions that can sometimes lead to hydrogenolysis. However, this is not a commonly reported side reaction for N-alkyl pyrazoles under standard nitro reduction conditions.

    • Solution: Employ milder reduction methods. Transfer hydrogenation or chemical reductions (Fe/NH4Cl, SnCl2) are less likely to cause N-dealkylation compared to high-pressure catalytic hydrogenation.

  • Decarboxylation of the Propanoic Acid Side Chain: The loss of the carboxylic acid group is another potential side reaction, particularly if the reaction is run at very high temperatures. However, decarboxylation of a propanoic acid is generally not facile unless specific activating groups are present.[6]

    • Solution: Avoid excessively high reaction temperatures. Most nitro reductions can be carried out at or below the reflux temperature of common alcoholic solvents.

Decision Tree for Side Product Identification and Mitigation:

start Side Product Observed intermediate Is it the hydroxylamine intermediate? start->intermediate yes_intermediate Yes intermediate->yes_intermediate no_intermediate No intermediate->no_intermediate dimer Are colored impurities (azo/azoxy) present? yes_dimer Yes dimer->yes_dimer no_dimer No dimer->no_dimer other Other side products? dealkylation Suspect N-dealkylation? other->dealkylation decarboxylation Suspect decarboxylation? other->decarboxylation ring_reduction Suspect ring reduction? other->ring_reduction solution_intermediate solution_intermediate yes_intermediate->solution_intermediate Increase reaction time or reagent stoichiometry. no_intermediate->dimer solution_dimer solution_dimer yes_dimer->solution_dimer Switch to a more robust reducing system (e.g., SnCl2/HCl). no_dimer->other solution_dealkylation solution_dealkylation dealkylation->solution_dealkylation Use milder conditions (e.g., Fe/NH4Cl). solution_decarboxylation solution_decarboxylation decarboxylation->solution_decarboxylation Avoid high temperatures. solution_ring_reduction solution_ring_reduction ring_reduction->solution_ring_reduction Use milder catalyst (Pd/C vs. Rh/C) and conditions.

Caption: Troubleshooting decision tree for side product formation.

Recommended Protocols and Methodologies

Here are detailed, step-by-step protocols for three of the most reliable methods for the reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the cleanest method, but requires access to hydrogenation equipment. It is highly effective and typically gives high yields with minimal side products.

Materials:

  • 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

  • 10% Palladium on Carbon (10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup

  • Celite®

Procedure:

  • In a suitable hydrogenation vessel, dissolve the nitro-pyrazole (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under a stream of inert gas.

  • Seal the vessel and purge several times with the inert gas to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (a balloon of H₂ is often sufficient for small-scale reactions, or 50 psi in a Parr apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude amino acid.

Causality: Catalytic hydrogenation offers high chemoselectivity for the nitro group over the carboxylic acid. The pyrazole ring is also generally stable under these conditions.

Method 2: Reduction with Iron powder and Ammonium Chloride (Fe/NH₄Cl)

This is a classic, robust, and inexpensive method that is well-suited for larger-scale synthesis and avoids the use of flammable hydrogen gas.[3]

Materials:

  • 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-pyrazole (1.0 eq), ethanol, and water (typically in a 2:1 to 4:1 ratio).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq) to the suspension.

  • Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • After completion, cool the mixture to room temperature and filter the hot solution through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality: The Fe/NH₄Cl system provides a near-neutral pH environment, which can be advantageous for substrates with acid- or base-sensitive functional groups.[7]

Method 3: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present. It is a mild and effective procedure.[2]

Materials:

  • 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve the nitro-pyrazole (1.0 eq) in ethanol or ethyl acetate.

  • Add SnCl₂·2H₂O (4-5 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Once complete, cool the reaction mixture and carefully add it to a vigorously stirred, chilled saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to neutralize the acid and precipitate tin salts. Adjust the pH to ~8.

  • The resulting slurry is stirred for 30 minutes and then filtered through Celite®.

  • The aqueous layer is extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

Causality: SnCl₂ is a chemoselective reducing agent for nitro groups and is compatible with a wide range of other functional groups. The basic workup is necessary to remove the tin salts.

Data Summary Table

MethodReducing AgentTypical ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/C or Ra-NiRT-50 °C, 1-4 atm H₂Clean reaction, high yield, catalyticRequires specialized equipment, potential for hydrogenolysis of sensitive groups
Metal/Acid Reduction Fe/NH₄ClReflux in EtOH/H₂OInexpensive, robust, good for large scaleStoichiometric, workup can be cumbersome
Metal Salt Reduction SnCl₂·2H₂ORT-60 °C in EtOHMild, highly chemoselectiveStoichiometric, tin waste is toxic

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of Nitro Groups to Amines. BenchChem.
  • ACS Electrochemistry. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review.
  • BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
  • SciSpace. (n.d.).
  • ResearchGate. (2022). (PDF) Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review.
  • Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • PMC. (n.d.). Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents.
  • Semantic Scholar. (n.d.). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents.
  • Guidechem. (2022). What are the synthesis and applications of 4-Nitropyrazole-3-carboxylic acid?.
  • Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • eScholarship. (n.d.). Expanding the Palette of Organic Synthesis in Water: I. Carbonyl Iron Powder as a Reagent for Nitro Group Reduction.
  • MDPI. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)
  • PMC. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][8]triazin-7(6H).

  • New Journal of Chemistry (RSC Publishing). (n.d.).
  • Google Patents. (n.d.).
  • PMC. (2023).
  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.
  • ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
  • Google Patents. (n.d.).
  • R Discovery. (2002). Functionally Substituted 3-Heterylpyrazoles: XI. 3-[3-Aryl(heteryl)pyrazol-4-yl]propenoic and Propanoic acids.
  • PMC. (2021).
  • Chemistry Stack Exchange. (2025).
  • Chemical Review and Letters. (2020).
  • Sciencemadness.org. (n.d.).
  • Wiley Online Library. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
  • ResearchGate. (n.d.). Novel Approach for Rapid and Efficient Synthesis of 2‐(3‐(4‐Aryl)‐1‐isonicotinoyl‐4,5‐dihydro‐1 H ‐pyrazol‐4‐yl)‐3‐phenylthiazolidin‐4‐one Derivatives and Screened Their Antimicrobial Activity.
  • ScienceDirect. (2009).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Frontiers. (2022). Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage.
  • MDPI. (2022).
  • Sigma-Aldrich. (n.d.). 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.
  • ACS Publications. (2022).
  • ResearchG
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies | Request PDF.

Sources

Optimization

Minimizing decarboxylation during heating of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when working with beta-heteroaryl propanoic acids. When processing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield losses when working with beta-heteroaryl propanoic acids.

When processing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid , the most common point of failure is silent thermal degradation. This guide is designed to provide you with field-proven, self-validating protocols to eliminate decarboxylation during your workflows.

🔬 Diagnostic FAQ: The Mechanism of Thermal Degradation

Q: Why does 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid decarboxylate so easily upon heating? A: The instability is a direct result of the molecule's electronic architecture. According to fundamental organic chemistry principles, carboxylic acids with strong electron-withdrawing groups (EWGs) at the beta position are highly susceptible to [1].

In this compound, the 4-nitro-1H-pyrazol-1-yl moiety is a powerful EWG. When the free acid is heated, the basic nitrogen on the pyrazole ring can hydrogen-bond with the carboxylic acid proton. This facilitates a pseudo-cyclic transition state that drastically lowers the for CO2 extrusion[2]. The result is the rapid formation of 1-isobutyl-4-nitro-1H-pyrazole (a volatile byproduct) and the irreversible loss of your starting material.

Q: How does salt formation prevent this degradation? A: By converting the free acid to an alkali metal salt (e.g., Na+), you remove the acidic proton required for the cyclic transition state. Furthermore, the resulting carboxylate anion generates electrostatic repulsion against the formation of a carbanion intermediate, preserving the molecule's integrity even at elevated temperatures.

Mechanism A Free Acid Form (Intramolecular H-Bond) B Cyclic Transition State (Low Activation Energy) A->B Heat >60°C D Carboxylate Salt (Na+) (Deprotonated) A->D Add NaOH/NaHCO3 C Decarboxylated Product (m/z 156) + CO2 B->C Rapid CO2 Loss E Electrostatic Repulsion (High Activation Energy) D->E Heat F Thermally Stable Up to 120°C E->F Preserved

Fig 1: Mechanistic divergence of thermal decarboxylation vs. salt-stabilized preservation.

📊 Quantitative Data: Thermal & Solvent Risk Matrix

The rate of decarboxylation is highly dependent on your solvent choice. Transition metals or specific polar aprotic environments can drastically lower the activation energy for [3]. Polar aprotic solvents (like DMF or DMSO) leave the free acid "naked" and highly reactive, accelerating degradation.

Table 1: Solvent Effects and Thermal Thresholds for the Free Acid

Solvent SystemBoiling Point (°C)Decarboxylation Threshold (°C)Application Recommendation
DMF / DMSO >150~60 Avoid heating. Accelerates degradation.
Water (pH < 4) 100~75 ⚠️ Caution. Do not boil free acid.
Water (pH > 8) 100>120 Safe. Salt form is thermally stable.
Ethyl Acetate 77~70 Ideal for mild, low-temp recrystallization.
Toluene 110~85 ⚠️ Moderate safety. Aprotic but non-polar.

🧪 Self-Validating Preventive Protocols

To ensure you never lose yield during the processing of[4], implement the following self-validating workflows.

Protocol 1: Low-Temperature Recrystallization

Causality: We utilize Ethyl Acetate (EtOAc) because it provides sufficient polarity to dissolve the acid at mild temperatures without acting as a strong hydrogen-bond acceptor that strips the acid's stabilizing self-dimerization.

  • Dissolution: Suspend the crude acid in a minimal volume of EtOAc.

  • Thermal Control: Warm the suspension gently to 50 °C in a water bath. Do not exceed 55 °C.

  • Anti-Solvent Addition: Once dissolved, add Heptane dropwise until the solution becomes slightly turbid.

  • Crystallization: Remove from heat and cool to 0 °C at a rate of ~0.5 °C/min to promote optimal crystal growth.

  • In-Process Validation (Self-Validating Step): Before filtering, take a 10 µL aliquot of the mother liquor, dilute in Acetonitrile, and run an LC-MS. You must verify that the peak for the decarboxylated byproduct (m/z 156 [M+H]+) is < 2% relative to the parent acid (m/z 200 [M+H]+). If it is > 2%, your water bath temperature was too high.

  • Isolation: Filter the crystals and dry under vacuum at ambient temperature (20–25 °C).

Workflow S1 1. Dissolution Suspend in EtOAc S2 2. Mild Heating Max 55°C S1->S2 S3 3. Anti-Solvent Add Heptane Dropwise S2->S3 Alert CRITICAL: Exceeding 60°C triggers rapid CO2 extrusion. S2->Alert S4 4. Crystallization Cool to 0°C S3->S4 S5 5. Self-Validation LC-MS Check (m/z 156 < 2%) S4->S5

Fig 2: Self-validating low-temperature recrystallization workflow for thermal-sensitive acids.

Protocol 2: Amide Coupling Without Thermal Activation

While heating is sometimes utilized intentionally in [5], it is disastrous for amide couplings. Researchers often attempt to heat this acid to force sluggish couplings, leading to complete CO2 loss. Instead, use this low-temperature pre-activation strategy:

  • Preparation: Dissolve the acid in anhydrous DCM/DMF (4:1 ratio) and cool to 0 °C in an ice bath.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Causality: HATU rapidly forms the highly reactive active ester at 0 °C, completely bypassing the need for thermal activation.

  • In-Process Validation (Self-Validating Step): After 15 minutes, quench a 5 µL aliquot in Methanol and analyze via LC-MS. You should observe the methyl ester (m/z 214) and zero free acid (m/z 200). This confirms 100% activation without degradation.

  • Coupling: Add your target amine (1.2 eq) and allow the reaction to warm to ambient temperature (20 °C) over 2 hours.

📚 References

  • [1] Decarboxylation. Wikipedia. URL: [Link]

  • [2] Decarboxylation in Natural Products Biosynthesis. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [3] Deoxygenation of biobased molecules by decarboxylation and decarbonylation. RSC Publishing. URL: [Link]

  • [5] Method for solvent-free decarboxylation of amino acids via imine formation. Google Patents (US20180312461A1). URL:

  • [4] Chemical Substance Information: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. NextSDS. URL: [Link]

Sources

Troubleshooting

Purification and recrystallization techniques for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Technical Support Center: Purification & Recrystallization of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Welcome to the Technical Support Center for the isolation and purification of 2-methyl-3-(4-nitro-1H-pyrazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

Welcome to the Technical Support Center for the isolation and purification of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid . Engineered for research scientists and drug development professionals, this guide addresses the specific physicochemical behaviors of pyrazole-based intermediates. Because this molecule features both an electron-deficient nitropyrazole core and a terminal carboxylic acid, it is uniquely suited for chemoselective acid-base extraction followed by a two-solvent recrystallization.

Troubleshooting Guides & FAQs

Q1: Why should I use sodium bicarbonate (NaHCO₃) instead of sodium hydroxide (NaOH) during the extraction phase? A1: The target molecule contains a carboxylic acid moiety (pKa ~4.5). 1 is a weak base that is perfectly suited to deprotonate the carboxylic acid into a water-soluble sodium carboxylate salt without being harsh enough to hydrolyze potential ester byproducts (e.g., over-alkylated esters) that might have formed during the synthesis[1]. Using a strong base like NaOH risks unwanted saponification of impurities, which would pull them into the aqueous layer and ruin the chemoselective purification[2].

Q2: My compound is "oiling out" during recrystallization instead of forming solid crystals. How do I fix this? A2: "Oiling out" occurs when the target compound precipitates from the solvent mixture at a temperature that is higher than its melting point, causing it to separate as a liquid oil rather than a crystalline solid[3]. To troubleshoot this:

  • Increase the "Good" Solvent: Add a slightly larger volume of hot ethyl acetate to keep the compound dissolved at lower temperatures.

  • Slow the Cooling Gradient: Allow the flask to cool slowly in an insulated Dewar flask before transferring it to an ice bath. Rapid cooling promotes oiling out.

  • Seeding: Introduce a seed crystal of pure 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid to the supersaturated solution to bypass the nucleation energy barrier[3].

Q3: How do I separate unreacted 4-nitro-1H-pyrazole from my final product? A3: 4-nitro-1H-pyrazole is weakly acidic due to the electron-withdrawing nitro group, but it is significantly less acidic than your target propanoic acid. By strictly controlling the pH during extraction with NaHCO₃ (pH ~8), the unreacted pyrazole remains neutral/protonated and partitions into the organic layer, while your target acid becomes a highly water-soluble carboxylate salt[4].

Q4: Are there N1 vs. N2 regioisomers I need to separate via chromatography? A4: No. A common concern in pyrazole chemistry is the formation of regioisomers during N-alkylation. However, 4-nitro-1H-pyrazole is completely symmetric around the C-N axis. Alkylation at either nitrogen yields the exact same stereochemical product. You do not need to perform complex chromatographic separations for regioisomers.

Quantitative Data: Solvent Selection & Solubility Profile

To ensure a self-validating protocol, refer to the solvent parameters below when executing the recrystallization workflow.

SolventClassificationBoiling Point (°C)Target Solubility (Hot)Target Solubility (Cold)Role in Workflow
Ethyl Acetate "Good" Solvent77.1HighModerateDissolves the crude product; prevents oiling out[5].
Hexanes Anti-Solvent68–70LowVery LowInduces crystallization when added to the hot solution[5].
Water Aqueous Wash100High (as Na⁺ salt)Low (as free acid)Used in acid-base extraction to isolate the carboxylate[4].
Dichloromethane Extraction Solvent39.6HighHighRetains neutral and weakly acidic impurities during extraction[6].

Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

  • Dissolution : Dissolve the crude reaction mixture in dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Base Wash : Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃. Critical Step: Vent the funnel frequently to release CO₂ gas, which is generated by the neutralization of the carboxylic acid[1].

  • Phase Separation : Allow the layers to separate. The target compound is now in the aqueous layer. Drain the organic layer (containing unreacted pyrazole and neutral impurities) and discard.

  • Aqueous Wash : Wash the aqueous layer with an additional half-volume of DCM to remove residual organic impurities.

  • Acidification : Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0 (verify with pH paper). The pure 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid will precipitate as a solid[1].

  • Isolation : Vacuum filter the precipitate using a Büchner funnel, wash with cold distilled water, and dry under a high vacuum.

Protocol B: Two-Solvent Recrystallization (EtOAc/Hexanes)

  • Initial Dissolution : Place the dried crude solid in a clean Erlenmeyer flask. Add a minimum volume of boiling ethyl acetate just until the solid fully dissolves.

  • Anti-Solvent Addition : Keep the solution hot on a stirring hotplate. Slowly add hot hexanes dropwise until the solution becomes slightly cloudy (turbid), indicating the saturation point[3].

  • Clarification : Add 1-2 drops of hot ethyl acetate to clear the turbidity.

  • Cooling : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize yield.

  • Filtration : Collect the crystals via vacuum filtration. Wash the filter cake with a small amount of ice-cold hexanes. Dry under vacuum to constant weight[5].

Mandatory Visualization: Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (in EtOAc/DCM) Ext1 Liquid-Liquid Extraction (Add Sat. NaHCO3) Crude->Ext1 OrgLayer Organic Layer (Neutral Impurities) Ext1->OrgLayer Discard Phase AqLayer Aqueous Layer (Target Carboxylate Salt) Ext1->AqLayer Retain Phase Acidify Acidification (Add 1M HCl to pH 2) AqLayer->Acidify Precipitate Crude Target Acid (Precipitate) Acidify->Precipitate Filter & Dry Recryst Recrystallization (EtOAc / Hexanes) Precipitate->Recryst Dissolve in Hot EtOAc Pure Pure 2-methyl-3-(4-nitro- 1H-pyrazol-1-yl)propanoic acid Recryst->Pure Add Hexanes, Cool & Filter

Workflow for the acid-base extraction and recrystallization of the target pyrazole derivative.

References

  • Title: Acid-Base Extraction. Source: umass.edu.
  • Title: Acid–base extraction - Wikipedia. Source: wikipedia.org.
  • Title: Acid-base extraction - Bionity. Source: bionity.com.
  • Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts. Source: libretexts.org.
  • Title: Recrystallization techniques for purifying pyrazole compounds. Source: benchchem.com.
  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Fragmentation Guide: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid vs. Structural Analogs

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of highly functionalized heterocyclic building blocks is critical. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of highly functionalized heterocyclic building blocks is critical. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid features three distinct fragmentation domains: a pyrazole core, an electron-withdrawing nitro group, and a branched propanoic acid moiety.

This guide objectively compares the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fragmentation pattern of this target molecule against two key alternatives: its des-methyl analog and its des-nitro analog. By understanding the causality behind these fragmentation pathways, analytical scientists can confidently identify these compounds and their downstream metabolites.

Mechanistic Principles of Nitropyrazole Fragmentation

To accurately interpret the mass spectra of pyrazole derivatives, one must understand the thermodynamic and electronic drivers of their gas-phase dissociation [1]. Under Collision-Induced Dissociation (CID) in positive electrospray ionization (ESI+) mode, 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid undergoes three primary mechanistic pathways:

  • Nitro Group Expulsion (C-NO₂ Cleavage): The C-NO₂ bond is highly susceptible to cleavage due to the electron-withdrawing nature of the nitro group and the resonance stabilization of the resulting pyrazolyl cation. The neutral loss of a nitro radical (•NO₂, -46 Da) or nitric oxide (NO, -30 Da) is a definitive hallmark of nitroaromatic compounds [2].

  • Alkyl Chain Cleavage (C-N Bond Scission): The inductive effect of the pyrazole nitrogens weakens the C-N bond linking the heterocycle to the propanoic acid chain. Cleavage here typically results in charge retention on the pyrazole ring, generating a protonated 4-nitropyrazole ion.

  • Carboxylic Acid Dehydration: The protonated carboxylic acid moiety readily loses water (-18 Da) via a favorable six-membered cyclic transition state, a common feature in propanoic acid derivatives [3].

Causality of Structural Variations
  • The Alpha-Methyl Effect: The presence of the alpha-methyl group introduces steric bulk that slightly destabilizes the C-N bond compared to a linear chain. This leads to a higher relative abundance of the pyrazole cleavage product under identical collision energies.

  • The Nitro Effect: The strong electron-withdrawing nature of the NO₂ group dictates charge distribution. Without it, the pyrazole ring is less likely to retain the charge during alkyl cleavage, shifting the base peak toward dehydration products.

Comparative Fragmentation Analysis

To objectively evaluate the target compound's performance and spectral signature, we compare it against two structural alternatives.

  • Target: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

  • Alternative A (Des-methyl): 3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

  • Alternative B (Des-nitro): 2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid

Quantitative Data Comparison
CompoundExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Major Product Ions (m/z)Dominant Neutral Losses
Target 199.0591200.0669182.0563, 154.0740, 114.0303-H₂O (-18), -NO₂ (-46), -C₄H₈O₂ (-88)
Alternative A 185.0437186.0515168.0409, 140.0586, 114.0303-H₂O (-18), -NO₂ (-46), -C₃H₆O₂ (-74)
Alternative B 154.0742155.0820137.0714, 109.0765, 69.0452-H₂O (-18), -HCOOH (-46), -C₄H₈O₂ (-88)

Data Interpretation: The target and Alternative A both yield the highly stable m/z 114.0303 fragment (protonated 4-nitropyrazole), confirming the presence of the nitro-heterocycle. However, the target's unique loss of 88 Da (compared to 74 Da for Alternative A) definitively localizes the methyl group to the alkyl chain. Alternative B lacks the -46 Da NO₂ loss, instead showing a -46 Da loss corresponding to formic acid (HCOOH) from the propanoic acid moiety.

Validated LC-ESI-MS/MS Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates blanks and reference standards to rule out carryover and verify collision energy calibration prior to sample analysis.

Step 1: Reagent Preparation & System Suitability

  • Prepare a 1 µg/mL solution of the target compound and alternatives in 50:50 Methanol/Water with 0.1% Formic Acid.

  • Self-Validation: Inject a blank solvent sample to establish a baseline and confirm zero carryover.

  • Inject a known reference standard (e.g., pure 4-nitropyrazole) to verify mass accuracy (± 5 ppm) and QTOF/QqQ calibration.

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization (Positive Ion Mode)

  • Source Parameters: Capillary voltage at +4.0 kV, desolvation temperature at 350°C, desolvation gas flow at 800 L/hr.

  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate the respective [M+H]⁺ ions with a 0.7 Da isolation window.

  • Collision-Induced Dissociation (CID): Introduce Argon gas into the collision cell (q2). Ramp the Collision Energy (CE) from 10 eV to 40 eV to capture both low-energy (dehydration) and high-energy (ring cleavage) fragmentation events.

Step 4: Data Acquisition

  • Scan Quadrupole 3 (Q3) from m/z 50 to 250.

  • Extract ion chromatograms (EIC) for the specific product ions listed in the comparative table to confirm structural identity.

Data Visualization

Workflow N1 1. System Suitability & Blank (Verify mass accuracy & zero carryover) N2 2. LC Separation (C18, 0.1% Formic Acid / MeCN Gradient) N1->N2 N3 3. ESI Source Ionization (Positive Mode, +4.0 kV, 350°C) N2->N3 N4 4. Q1 Precursor Selection (Isolate [M+H]+ ± 0.7 Da) N3->N4 N5 5. q2 Collision-Induced Dissociation (Argon gas, CE Ramp 10-40 eV) N4->N5 N6 6. Q3 Fragment Detection (Scan m/z 50-250) N5->N6

Fig 1. Self-validating LC-ESI-MS/MS workflow for pyrazole derivative analysis.

Fragmentation M Precursor[M+H]+ m/z 200.0669 F1 Dehydration Ion m/z 182.0563 M->F1 - H2O (-18 Da) F2 Des-nitro Ion m/z 154.0740 M->F2 - NO2 (-46 Da) F3 Protonated 4-Nitropyrazole m/z 114.0303 M->F3 Alkyl Cleavage (-86 Da) F1->F3 Alkyl Cleavage (-68 Da) F4 Pyrazolyl Cation m/z 67.0296 F2->F4 Alkyl Cleavage (-86 Da) F3->F4 - NO2 (-46 Da)

Fig 2. Primary CID fragmentation pathways for the target nitropyrazole compound.

References

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. [Link]

  • Yinon, J. "Mass Spectrometry of Nitro and Nitroso Compounds." The Chemistry of Amino, Nitroso, Nitro and Related Groups, Wiley, 1996.[Link]

  • Singh, R., et al. "LC-HRMS studies on ruxolitinib degradation: a comprehensive approach during drug development." Journal of Pharmaceutical and Biomedical Analysis, PubMed, 2022.[Link]

Comparative

Bioisosteric replacement studies comparing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid to standard carboxylic acids

Executive Summary In modern drug design, the carboxylic acid functional group is a ubiquitous pharmacophore essential for target engagement. However, its presence frequently introduces developability liabilities, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the carboxylic acid functional group is a ubiquitous pharmacophore essential for target engagement. However, its presence frequently introduces developability liabilities, including rapid phase II metabolism (acyl glucuronidation) and restricted passive membrane permeability. This guide provides an objective, data-driven comparison between standard carboxylic acids (e.g., aliphatic and aryl-propanoic acids) and a highly functionalized building block: 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid . By replacing a standard aryl backbone with an electron-deficient 4-nitro-pyrazole ring and incorporating alpha-methylation, this compound serves as a specialized bioisosteric framework designed to tune lipophilicity and sterically shield the carboxylate moiety.

Scientific Context: Overcoming Carboxylic Acid Liabilities

Carboxylic acids can be responsible for significant pharmacokinetic drawbacks, including metabolic instability, idiosyncratic toxicity, and limited passive diffusion across biological membranes[1]. To circumvent these issues, medicinal chemists often employ bioisosteric replacement strategies, substituting the acid entirely with moieties such as tetrazoles or 1-hydroxypyrazoles[1],[2].

However, an alternative strategy is to retain the carboxylic acid but fundamentally alter its microenvironment. Pyrazoles are highly utilized in drug discovery as non-classical bioisosteres to replace arenes or hetarenes, offering improved physiochemical properties such as tuned lipophilicity and enhanced metabolic stability[3]. In the case of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid:

  • Electronic Modulation: The 4-nitro-pyrazole acts as a strongly directional, electron-withdrawing bioisostere[4]. This drastically increases the Topological Polar Surface Area (TPSA) and lowers the partition coefficient (cLogP) compared to standard phenyl rings, reducing unspecific hydrophobic binding.

  • Steric Shielding: The alpha-methyl group restricts the conformational flexibility of the propanoic acid chain. This steric bulk physically hinders the approach of UDP-glucuronosyltransferase (UGT) enzymes, mitigating the risk of rapid acyl glucuronidation.

Comparative Physicochemical Profiling

To objectively assess the performance of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, we compare its structural metrics against standard baseline carboxylic acids.

Table 1: Physicochemical and ADME Comparison

Compound ClassRepresentative MoleculeMW ( g/mol )cLogPTPSA (Ų)pKa (COOH)Permeability ( Papp​ )UGT Clearance Liability
Aliphatic Acid Acetic Acid60.05-0.1737.34.76HighLow
Standard Aryl Acid 3-Phenylpropanoic Acid150.171.8337.34.66HighHigh
α -Methyl Aryl Acid Ibuprofen206.283.9737.34.41HighModerate
Nitro-Pyrazole Acid 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid199.160.85100.94.50ModerateLow

Causality Insight: The introduction of the nitro-pyrazole core shifts the molecule from a lipophilic, highly permeable state (like Ibuprofen) to a more polar, moderately permeable state. While the high TPSA (100.9 Ų) slightly restricts transcellular diffusion, the corresponding drop in UGT-mediated clearance provides a net gain in systemic half-life.

Mechanistic Pathway Visualization

The following diagram illustrates how the structural features of the nitro-pyrazole derivative shift the metabolic pathway away from rapid clearance.

Pathway A Standard Aryl Propanoic Acid B UGT Enzymes (Phase II Metabolism) A->B High Affinity C Acyl Glucuronide (Rapid Clearance) B->C Rapid Conversion D 2-Methyl-3-(4-nitro-1H- pyrazol-1-yl)propanoic acid E Steric Shielding & Electronic Modulation D->E Structural Features E->B Low Affinity (Hindered) F Reduced Glucuronidation (Prolonged Half-life) E->F Pathway Shift

Caption: Metabolic stability comparison: Standard carboxylic acids vs. sterically hindered pyrazole derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the evaluation of these compounds must rely on self-validating experimental systems. The workflows below detail the exact methodologies required to generate the comparative data.

Workflow cluster_0 Permeability (PAMPA) cluster_1 Metabolic Stability (HLM) Step1 Compound Preparation (10 mM in DMSO) Step2A Donor Compartment (pH 7.4 Buffer) Step1->Step2A Step2B Human Liver Microsomes + UDPGA Cofactor Step1->Step2B Step3A Incubation (5h at 37°C) Step2A->Step3A Step4A LC-MS/MS Quantification (P_app calculation) Step3A->Step4A Step3B Incubation (0-60 min at 37°C) Step2B->Step3B Step4B LC-MS/MS Quantification (Intrinsic Clearance) Step3B->Step4B

Caption: Step-by-step experimental workflow for evaluating permeability and metabolic stability.

Permeability Assessment (PAMPA)

Objective: Measure passive transcellular diffusion while controlling for false positives caused by membrane disruption.

  • Preparation: Dilute the 10 mM DMSO stock of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid to 10 µM in PBS (pH 7.4).

  • System Validation (Causality): Co-incubate the test compound with Lucifer Yellow (LY) . Because LY is a highly polar fluorescent marker that cannot cross intact lipid membranes, its presence in the acceptor well immediately flags assay failure (membrane leakage). This creates a self-validating loop ensuring that calculated Papp​ values strictly represent transcellular diffusion.

  • Execution: Add the solution to the donor compartment of a PAMPA sandwich plate. Fill the acceptor compartment with fresh PBS. Incubate for 5 hours at 37°C.

  • Analysis: Quantify the concentration in both compartments via LC-MS/MS and calculate the apparent permeability ( Papp​ ).

Metabolic Stability (HLM & UGT Assay)

Objective: Determine intrinsic clearance ( CLint​ ) driven specifically by Phase II glucuronidation.

  • Preparation: Prepare Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM Tris-HCl buffer (pH 7.5).

  • System Validation (Causality): Pre-incubate the microsomes with Alamethicin (25 µg/mL) for 15 minutes on ice. Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, ensuring the substrate has unhindered access to the UGT active site, preventing false-positive "stability" results caused by membrane impermeability.

  • Execution: Add the test compound (1 µM final) and initiate the reaction by adding the cofactor UDPGA (Uridine 5'-diphospho-glucuronic acid, 2 mM). Incubate at 37°C, taking aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching & Analysis: Quench aliquots in ice-cold acetonitrile containing an internal standard (e.g., Diclofenac). Centrifuge and analyze the supernatant via LC-MS/MS to calculate the half-life and CLint​ .

Conclusion

Comparing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid to standard carboxylic acids reveals a deliberate trade-off in drug design. While standard aryl-propanoic acids boast high permeability, they are highly susceptible to rapid Phase II clearance. By utilizing a nitro-pyrazole bioisostere combined with alpha-methylation, researchers can drastically reduce UGT-mediated clearance. This compound serves as an excellent foundational building block for synthesizing target molecules where prolonged half-life and controlled lipophilicity are prioritized over raw passive diffusion.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. 3rd. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395. URL: [Link]

  • Papastavrou, N., et al. (2013). 1-Hydroxypyrazole as a bioisostere of the acetic acid moiety in a series of aldose reductase inhibitors. Bioorganic & Medicinal Chemistry, 21(17), 4951-4957. URL: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. URL: [Link]

Sources

Validation

Benchmarking amide coupling efficiency of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

An in-depth technical evaluation by a Senior Application Scientist. Executive Summary The synthesis of complex pharmaceutical intermediates frequently hinges on the efficient construction of amide bonds[1].

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation by a Senior Application Scientist.

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently hinges on the efficient construction of amide bonds[1]. However, substrates possessing high steric hindrance or highly acidic α -protons present a severe synthetic challenge, often resulting in poor yields or extensive racemization (epimerization).

This guide benchmarks the amide coupling efficiency of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid using four distinct, widely utilized coupling systems: EDC/HOBt, HATU, COMU, and T3P. Due to the α -methyl steric bulk and the strong electron-withdrawing nature of the β -pyrazole moiety, this substrate is highly susceptible to base-catalyzed epimerization. Our data demonstrates that while uronium-based reagents (HATU, COMU) offer superior kinetic rates, T3P (Propylphosphonic anhydride) paired with a weak base (pyridine) is the only system that maintains acceptable enantiomeric excess (ee) for this specific scaffold.

Mechanistic Rationale: The Substrate Challenge

To understand why this substrate requires careful reagent selection, we must analyze its structural features:

  • Steric Hindrance ( α -methyl group): The methyl group at the α -position creates local steric bulk around the carbonyl carbon. This slows down the nucleophilic attack of the amine on the activated ester intermediate (the kinetic pathway).

  • Electronic Activation ( β -4-nitro-1H-pyrazol-1-yl group): The 4-nitro-pyrazole ring is a powerful electron-withdrawing group (EWG). Through inductive effects down the alkyl chain, it significantly increases the acidity of the α -proton.

When the carboxylic acid is activated by a coupling reagent, the α -proton becomes even more acidic. If the coupling reaction is slow (due to the α -methyl group) and the reaction environment is highly basic, the thermodynamic pathway—deprotonation of the α -carbon to form an enolate/ketene intermediate—outcompetes the kinetic amidation pathway. This results in the loss of stereochemical integrity (epimerization).

G A 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid B Activated Ester (O-Acyl Intermediate) A->B Coupling Reagent C Direct Aminolysis (Kinetic Pathway) B->C Amine Addition D Enolization (Thermodynamic Pathway) B->D Base Catalysis (alpha-proton abstraction) E Desired Amide (Retention of ee) C->E F Racemized Amide (Loss of ee) D->F

Mechanistic pathways of amide coupling vs. base-catalyzed epimerization.

Benchmarking Design & Reagent Selection

To objectively evaluate the coupling efficiency, we benchmarked the formation of the benzylamide derivative of enantiopure (S)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid using Benzylamine as the model nucleophile.

We selected four distinct coupling systems representing different activation mechanisms:

  • EDC·HCl / HOBt / DIPEA: The classic carbodiimide approach. HOBt is added to form a stable active ester, theoretically suppressing racemization[2].

  • HATU / DIPEA: A uronium-based reagent known for rapid kinetics, particularly with sterically hindered substrates[3]. However, it requires a strong tertiary amine base (like DIPEA), which poses a massive risk for epimerization.

  • COMU / DIPEA: A newer, safer uronium reagent derived from Oxyma. It exists purely in the more reactive uronium form and theoretically requires less base than HATU, potentially mitigating racemization[4].

  • T3P (Propylphosphonic anhydride) / Pyridine: A phosphonic anhydride reagent known for its exceptionally low epimerization rates, particularly when paired with a weak base like pyridine[5].

Experimental Protocols

To ensure data integrity, all reactions were performed in parallel at a standardized 0.5 mmol scale. An internal standard (biphenyl) was added to precisely quantify the HPLC yield prior to aqueous workup, thus uncoupling reaction efficiency from isolation losses.

General Procedure for Amide Coupling Benchmarking
  • Preparation: In a dry 10 mL reaction vial equipped with a magnetic stir bar, dissolve (S)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (0.5 mmol, 1.0 equiv) and biphenyl (0.1 mmol, internal standard) in 2.0 mL of anhydrous solvent (DMF for EDC/HATU/COMU; EtOAc for T3P).

  • Activation:

    • EDC/HOBt: Add HOBt (0.6 mmol, 1.2 equiv), EDC·HCl (0.6 mmol, 1.2 equiv), and DIPEA (1.5 mmol, 3.0 equiv).

    • HATU: Add HATU (0.55 mmol, 1.1 equiv) and DIPEA (1.5 mmol, 3.0 equiv).

    • COMU: Add COMU (0.55 mmol, 1.1 equiv) and DIPEA (0.55 mmol, 1.1 equiv).

    • T3P: Add Pyridine (1.5 mmol, 3.0 equiv) followed by T3P (50% wt in EtOAc, 0.75 mmol, 1.5 equiv).

  • Coupling: Stir the mixture at 0 °C for 5 minutes, then add Benzylamine (0.55 mmol, 1.1 equiv). Allow the reaction to warm to 25 °C and stir.

  • Monitoring: Aliquots (10 µL) are taken at specific time intervals, diluted in MeCN, and analyzed by UPLC-MS (Yield determination via internal standard).

  • Workup & Chiral Analysis: Upon completion, quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3 × 5 mL). Wash the combined organic layers with 1M HCl, brine, dry over Na2​SO4​ , and concentrate. The crude residue is analyzed via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient) to determine the enantiomeric excess (ee).

Workflow S1 Substrate Preparation S2 Parallel Activation (4 Reagents) S1->S2 S3 Amine Coupling S2->S3 S4 Aqueous Workup S3->S4 S5 UPLC-MS & Chiral HPLC S4->S5

High-throughput parallel benchmarking workflow for amide bond formation.

Quantitative Performance Comparison

The table below summarizes the kinetic efficiency and stereochemical fidelity of the four coupling systems.

Coupling SystemBase (Equiv)SolventTime to >95% Conv.HPLC Yield (%)Isolated Yield (%)Enantiomeric Excess (ee %)
EDC·HCl / HOBt DIPEA (3.0)DMF12 h84%78%82%
HATU DIPEA (3.0)DMF1.5 h98%92%45% (Severe Epimerization)
COMU DIPEA (1.1)DMF2.0 h95%89%71%
T3P Pyridine (3.0)EtOAc16 h91%86%98% (Excellent Retention)

Reaction Conditions: 0.5 mmol scale, 25 °C. Yields determined against biphenyl internal standard. Initial substrate ee >99%.

Discussion & Causality

The data clearly illustrates the fundamental trade-off between kinetic reactivity and stereochemical integrity when dealing with an electronically activated, sterically hindered substrate.

  • The HATU Trap: HATU provided the fastest conversion (1.5 h) and the highest crude yield (98%). However, the required presence of 3.0 equivalents of the relatively strong base DIPEA ( pKa​ ~10.5) in a polar aprotic solvent (DMF) proved disastrous for the stereocenter. The strong electron-withdrawing β -pyrazole group sufficiently acidified the α -proton such that the highly reactive OAt-active ester rapidly underwent base-catalyzed enolization before the sterically hindered amine could attack. The result was a nearly racemic mixture (45% ee).

  • COMU's Marginal Improvement: COMU, which exists purely in the uronium form, requires only 1.1 equivalents of base to proceed efficiently[4]. While this reduced the basicity of the medium and improved the ee to 71% compared to HATU, it was still insufficient for pharmaceutical-grade intermediate synthesis.

  • The T3P / Pyridine Advantage: T3P paired with pyridine ( pKa​ ~5.2) emerged as the only viable protocol for this specific molecule. While the reaction kinetics were significantly slower (16 h) due to the weaker activation by the phosphonic anhydride and the weaker base, the thermodynamic enolization pathway was completely suppressed[5]. Pyridine is basic enough to drive the coupling but not basic enough to abstract the α -proton adjacent to the electron-withdrawing pyrazole moiety. Furthermore, T3P generates water-soluble byproducts, making the isolation process highly efficient.

Conclusion & Recommendations

When synthesizing amides from 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid , standard high-reactivity uronium reagents (HATU, HBTU) should be strictly avoided if the α -chiral center must be preserved. The combination of local steric hindrance and electronic activation makes the substrate highly prone to racemization.

Recommendation: For discovery chemistry and process scale-up involving this or similar β -EWG- α -branched carboxylic acids, T3P (1.5 equiv) with Pyridine (3.0 equiv) in EtOAc is the superior choice. It guarantees >98% ee retention while maintaining acceptable isolated yields.

References

  • Nonclassical Routes for Amide Bond Formation Chemical Reviews (2016). URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (2025). URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Organic Process Research & Development (2021). URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (2011). URL:[Link]

Sources

Comparative

Reproducibility Assessment of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Synthesis Protocols

As a Senior Application Scientist overseeing process chemistry scale-ups, I frequently evaluate the reproducibility, atom economy, and scalability of heterocyclic building blocks. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)prop...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry scale-ups, I frequently evaluate the reproducibility, atom economy, and scalability of heterocyclic building blocks. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly sought-after intermediate, particularly in the development of[1].

However, functionalizing the pyrazole ring presents unique challenges. The presence of the nitro group at the C4 position strongly withdraws electron density, significantly[2]. This guide objectively compares the two primary synthetic protocols used to generate this compound, providing field-proven insights and self-validating methodologies to ensure absolute experimental reproducibility.

Mechanistic Rationale & Pathway Visualization

When designing a robust synthetic route for N-substituted pyrazoles, regioselectivity is often the primary bottleneck. Fortunately, 4-nitro-1H-pyrazole possesses a plane of symmetry (the C3 and C5 positions are structurally equivalent). This symmetry inherently eliminates the formation of N1/N2 regioisomers, avoiding the complex chromatographic separations that[3].

To synthesize the target propanoic acid derivative, two distinct process strategies are typically evaluated:

  • Route A (Aza-Michael Addition) : A highly atom-economical conjugate addition of the pyrazole to methyl methacrylate.

  • Route B (Direct N-Alkylation) : A classical S_N2 displacement utilizing methyl 3-bromo-2-methylpropanoate.

Both routes converge on a common ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid.

SynthesisRoutes SM 4-Nitro-1H-pyrazole RA_Reagent Methyl Methacrylate + DBU (Catalyst) SM->RA_Reagent Route A: Aza-Michael RB_Reagent Methyl 3-bromo-2-methylpropanoate + Cs2CO3 (Base) SM->RB_Reagent Route B: N-Alkylation RA_Int Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate RA_Reagent->RA_Int Hydrolysis LiOH / H2O (Ester Hydrolysis) RA_Int->Hydrolysis RB_Int Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate RB_Reagent->RB_Int RB_Int->Hydrolysis Product 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid Hydrolysis->Product

Figure 1: Divergent synthetic workflows for 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Protocol 1: Base-Catalyzed Aza-Michael Addition (Recommended)

Rationale: Aza-Michael additions are inherently superior for process scale-up due to their high atom economy. By utilizing a catalytic amount of a strong amidine base (DBU), we can sufficiently enhance the nucleophilicity of the pyrazole without generating stoichiometric salt waste.

Step-by-Step Methodology
  • Initiation: Suspend 4-nitro-1H-pyrazole (1.0 eq, 100 mmol) in anhydrous acetonitrile (MeCN, 150 mL). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq, 10 mmol).

    • Causality: DBU establishes an equilibrium, deprotonating a fraction of the pyrazole to form the highly nucleophilic pyrazolate anion. Acetonitrile stabilizes this ion pair.

  • Coupling: Add methyl methacrylate (1.2 eq, 120 mmol) dropwise at room temperature. Heat the reaction mixture to 60 °C for 12 hours.

    • Causality: Mild heating is required to overcome the activation energy barrier imposed by the sterically hindered beta-carbon of the methacrylate.

  • In-Process Control (IPC) & Self-Validation: Monitor the reaction via LC-MS.

    • Self-Validating System: The protocol becomes self-validating here. The complete disappearance of the starting material signal (m/z 112 [M-H]⁻) and the emergence of the intermediate ester (m/z 214 [M+H]⁺) provide an unambiguous, real-time confirmation of the conjugate addition before proceeding.

  • Hydrolysis: Cool the mixture to room temperature and concentrate under reduced pressure. Redissolve the crude ester in a THF/MeOH/H2O mixture (2:1:1, 200 mL). Add LiOH·H2O (2.0 eq, 200 mmol) and stir at 25 °C for 4 hours.

  • Workup & Isolation: Acidify the mixture with 2M HCl to pH 2–3. Extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude product from EtOAc/Heptane to yield the pure acid.

Protocol 2: Direct N-Alkylation Workflow

Rationale: This classical approach relies on the S_N2 displacement of a primary bromide. While conceptually simple, the adjacent beta-branching of the alkylating agent introduces steric hindrance, necessitating aggressive conditions and stoichiometric base.

Step-by-Step Methodology
  • Deprotonation: Suspend 4-nitro-1H-pyrazole (1.0 eq, 100 mmol) and Cs₂CO₃ (1.5 eq, 150 mmol) in anhydrous DMF (200 mL). Stir at room temperature for 30 minutes.

    • Causality: Cs₂CO₃ is chosen over lighter alkali bases due to the "cesium effect"—the large ionic radius of Cs⁺ creates a looser ion pair, maximizing the reactivity of the pyrazolate anion in DMF.

  • Alkylation: Add methyl 3-bromo-2-methylpropanoate (1.1 eq, 110 mmol) in one portion. Heat to 80 °C for 8 hours.

    • Causality: Elevated temperatures are strictly required to force the S_N2 attack against the sterically hindered neopentyl-like trajectory of the branched bromide.

  • Biphasic Workup & Self-Validation: Cool to room temperature, dilute with water (400 mL), and extract with MTBE (3 × 150 mL).

    • Self-Validating System: This biphasic workup acts as a critical internal quality gate. If unreacted methyl 3-bromo-2-methylpropanoate remains, it partitions entirely into the MTBE layer and can be quantified via GC-MS. This validates the completion of the alkylation phase and prevents downstream alkylation of the final carboxylic acid during hydrolysis.

  • Hydrolysis: Concentrate the MTBE layer, redissolve in THF (100 mL), and add 2M aqueous NaOH (100 mL). Stir at 50 °C for 2 hours.

  • Isolation: Acidify the aqueous layer with 2M HCl to pH 2. Extract with DCM, dry, and concentrate. Purify via flash chromatography (DCM/MeOH 95:5).

Quantitative Data Comparison

To objectively evaluate these alternatives, I have summarized the performance metrics of both protocols based on standard process chemistry parameters.

ParameterProtocol 1: Aza-Michael AdditionProtocol 2: Direct N-Alkylation
Typical Overall Yield 82% – 88%60% – 65%
Atom Economy High (Addition reaction)Moderate (Generates CsBr waste)
E-Factor (Waste Ratio) < 5> 15 (Due to DMF and heavy salts)
Scalability Excellent (Catalytic base, mild exotherm)Fair (Stoichiometric base, high heat required)
Primary Impurity Profile Trace unreacted methacrylateElimination byproducts (See note below)

Expert Insight: In Protocol 2, the combination of a stoichiometric strong base (Cs₂CO₃) and a beta-branched primary alkyl halide inevitably leads to competitive E2 elimination. This side reaction converts the expensive bromide starting material into methyl methacrylate in situ. Ironically, this byproduct is the exact starting material utilized intentionally in Protocol 1, highlighting the fundamental mechanistic superiority of the Aza-Michael approach.

Conclusion & Recommendations

For the synthesis of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, Protocol 1 (Aza-Michael Addition) is the definitively superior method for both bench-scale research and pilot-plant scale-up. It offers a self-validating, highly atom-economical pathway that avoids the generation of heavy metal salt waste and bypasses the competitive E2 elimination pathways that suppress yields in Protocol 2. Protocol 2 should only be utilized if specific isotopic labeling at the beta-carbon is required and the corresponding labeled bromide is the only commercially available precursor.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds. Chemical Record.[Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Arabian Journal of Chemistry.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for the Reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

The selective reduction of the nitro group in 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a critical transformation for accessing the corresponding amino acid, a valuable building block in the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: March 2026

The selective reduction of the nitro group in 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a critical transformation for accessing the corresponding amino acid, a valuable building block in the synthesis of complex pharmaceutical agents and bioactive molecules.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of an amino group provides a key handle for further functionalization.[2]

The choice of catalyst for this hydrogenation is paramount, as it dictates not only the reaction's efficiency but also its chemoselectivity. The target molecule contains a carboxylic acid and a pyrazole ring, functionalities that must remain intact during the reduction. This guide provides an in-depth comparison of common heterogeneous catalysts for this transformation, grounded in mechanistic principles and supported by experimental insights to aid researchers in making an informed selection.

Mechanistic Pathways in Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction. The transformation is not a single step but proceeds through a network of intermediates. Two primary pathways are generally accepted: the direct hydrogenation route and a condensation route.[3]

  • Direct Hydrogenation Pathway: This is the most common route, where the nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[4][5] This pathway is favored under most heterogeneous catalytic conditions.

  • Condensation Pathway: This route involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced through azo and hydrazo intermediates to the final amine product.[6] This pathway can be more prevalent in alkaline conditions or with specific catalyst-substrate interactions.

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso +H2, -H2O Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +H2 Amine Ar-NH2 Hydroxylamine->Amine +H2, -H2O C_Nitroso Ar-NO Azoxy Ar-N(O)=N-Ar C_Nitroso->Azoxy C_Hydroxylamine Ar-NHOH C_Hydroxylamine->Azoxy + Ar-NO - H2O Azo Ar-N=N-Ar Azoxy->Azo +H2, -H2O Hydrazo Ar-NH-NH-Ar Azo->Hydrazo +H2 C_Amine Ar-NH2 Hydrazo->C_Amine +H2, Cleavage

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.

Head-to-Head Catalyst Comparison

The selection of a heterogeneous catalyst hinges on a balance of reactivity, selectivity, cost, and safety. For the reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, the most relevant catalysts are Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Raney Nickel (Ra-Ni).

Palladium on Carbon (Pd/C)

Often considered the industry workhorse, Pd/C is a highly active and efficient catalyst for the reduction of nitro groups.[7] It typically facilitates rapid reactions under mild conditions (room temperature, low H₂ pressure).

  • Expertise & Experience: Palladium's high intrinsic activity stems from its electronic properties, which facilitate the facile dissociation of molecular hydrogen and adsorption of the nitro group.[5] However, this high reactivity can be a double-edged sword. While Pd/C is highly selective for nitro group reduction over carboxylic acids and esters[8], its aggressive nature can sometimes lead to side reactions on other sensitive functionalities, though this is less of a concern for the stable pyrazole ring.

  • Trustworthiness: Pd/C is commercially available in various loadings (typically 5% or 10%) and forms. Its performance is generally reliable and reproducible. However, it is a precious metal catalyst, making it a more expensive option.[7]

  • Safety: Like other finely divided metal catalysts, dry Pd/C is pyrophoric and must be handled with care, typically as a wet paste.[7]

Platinum on Carbon (Pt/C)

Platinum is another highly active precious metal catalyst that serves as a powerful alternative to palladium.

  • Expertise & Experience: While both Pt and Pd are excellent hydrogenation catalysts, platinum can offer superior selectivity in certain contexts. For substrates containing functionalities susceptible to hydrogenolysis (e.g., halides, benzyl groups), platinum, particularly modified forms like sulfided Pt/C, can dramatically reduce unwanted side reactions compared to palladium.[9] For the target molecule, standard Pt/C is expected to show excellent activity. Reaction rates may be slightly slower than with Pd/C, but this can often be compensated by adjusting temperature or pressure.[9]

  • Trustworthiness: Platinum catalysts are known for their high stability and resistance to poisoning, particularly from sulfur-containing compounds, which can be relevant when using lower-grade solvents or reagents.[10]

  • Safety & Cost: Pt/C shares the same pyrophoric nature as Pd/C and requires similar handling procedures. Platinum is also a precious metal, and its cost can fluctuate, often being comparable to or higher than palladium.[11][12]

Raney® Nickel (Ra-Ni)

Raney Nickel is a non-precious metal catalyst made from a nickel-aluminum alloy. It is a cost-effective and highly versatile reducing agent.

  • Expertise & Experience: The primary advantage of Raney Nickel is its excellent chemoselectivity.[7] It is often the catalyst of choice when a molecule contains sensitive functional groups that might be reduced by more aggressive catalysts like Pd/C.[13] For the reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, Ra-Ni is an excellent candidate to ensure the integrity of the carboxylic acid and the pyrazole ring. Its activity is generally lower than that of Pd/C, often requiring slightly higher temperatures or pressures to achieve comparable reaction times.[7][14]

  • Trustworthiness: Ra-Ni is widely used in industrial processes due to its low cost and proven track record.[6] It is typically supplied as a slurry in water or ethanol to mitigate its pyrophoric nature.

  • Safety: Raney Nickel is extremely pyrophoric when dry and must always be handled under a solvent or inert atmosphere. Spent catalyst remains reactive and requires careful quenching before disposal.[7]

Comparative Performance Data

The following table summarizes the expected performance of each catalyst for the reduction of a functionalized nitro-heterocycle like 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid. The data is illustrative, compiled from general literature knowledge on nitroarene reduction.[7][8][9]

CatalystTypical Loading (w/w)H₂ PressureTemperatureTypical Reaction TimeChemoselectivity (vs. COOH)Relative Cost
5% Pd/C 1-5%1-4 bar (15-60 psi)20-40 °C1-4 hoursExcellentHigh
5% Pt/C 1-5%1-4 bar (15-60 psi)25-50 °C2-8 hoursExcellentHigh
Raney® Ni 5-20%3-10 bar (45-150 psi)25-60 °C4-12 hoursExcellentLow

Experimental Protocols & Workflow

The following are representative protocols. Causality: The choice of an alcohol solvent like methanol or ethanol is common as it readily dissolves the substrate and has good solubility for hydrogen gas. The initial purging with an inert gas (N₂ or Ar) is a critical safety step to remove all oxygen from the reaction vessel, preventing the formation of explosive H₂/O₂ mixtures.

G cluster_prep cluster_reaction cluster_workup A Charge reactor with substrate and solvent B Carefully add catalyst slurry A->B C Seal reactor and purge with N₂/Ar (3x) B->C D Purge with H₂ (3x) C->D E Pressurize with H₂ and begin stirring/heating D->E F Monitor reaction (H₂ uptake, TLC, LCMS) E->F G Vent H₂ and purge with N₂/Ar F->G H Filter through Celite® to remove catalyst G->H I Concentrate filtrate to isolate product H->I

Caption: Standard experimental workflow for heterogeneous catalytic hydrogenation.

Protocol 1: Reduction using 5% Palladium on Carbon (Pd/C)
  • Reactor Setup: To a suitable hydrogenation vessel, add 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) and methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (50% wet, 0.02 eq Pd). Rationale: Adding the catalyst last under an inert atmosphere minimizes the risk of ignition.

  • System Purge: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen. Repeat this cycle three times.

  • Hydrogenation: Evacuate the nitrogen and backfill with hydrogen to 3 bar (approx. 45 psi). Begin vigorous stirring.

  • Monitoring: Monitor the reaction by hydrogen uptake or by periodically sampling the reaction mixture for TLC or LCMS analysis. The reaction is typically complete in 1-4 hours at room temperature.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol. Rationale: Celite filtration prevents fine catalyst particles from passing through.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanoic acid.

Protocol 2: Reduction using 5% Platinum on Carbon (Pt/C)

This protocol is identical to that for Pd/C, with the substitution of 5% Pt/C (50% wet, 0.02 eq Pt) for the palladium catalyst. Reaction times may be slightly longer, and gentle warming to 30-40 °C may be required to achieve a similar rate.

Protocol 3: Reduction using Raney® Nickel (Ra-Ni)
  • Catalyst Preparation: In the reaction vessel, add the commercial Raney® Nickel slurry (approx. 0.1 eq Ni). Carefully decant the storage solvent (e.g., water) and wash the catalyst with the reaction solvent (e.g., ethanol) three times, decanting the solvent each time. Rationale: This solvent exchange ensures compatibility with the reaction medium.

  • Reactor Setup: After the final wash, add a solution of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (1.0 eq) in ethanol (15-25 mL per gram).

  • System Purge: Seal the vessel and purge with nitrogen (3x) followed by hydrogen (3x) as described above.

  • Hydrogenation: Pressurize the vessel with hydrogen to 5 bar (approx. 75 psi) and warm to 40 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction as described previously. Upon completion (typically 4-12 hours), cool the vessel, vent the hydrogen, and purge with nitrogen. Filter through Celite® and isolate the product.

  • Catalyst Quenching: Crucially , the filtered Raney Nickel catalyst must be quenched before disposal. This is done by slowly and carefully adding the wet catalyst cake to a large volume of water and then treating with a dilute acid (e.g., 1M HCl) until gas evolution ceases.

Conclusion

For the selective reduction of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, all three catalysts—Pd/C, Pt/C, and Raney® Nickel—are viable options with excellent expected chemoselectivity for the nitro group over the carboxylic acid.

  • Palladium on Carbon (Pd/C) is recommended for rapid, small-scale synthesis where cost is not the primary driver.

  • Platinum on Carbon (Pt/C) serves as a robust alternative, offering potentially nuanced selectivity benefits and high stability.

  • Raney® Nickel (Ra-Ni) is the most cost-effective choice, particularly for large-scale synthesis, and offers a high degree of chemoselectivity, albeit with potentially longer reaction times and more stringent handling requirements.

The final selection should be guided by the specific project requirements, balancing the need for speed, scalability, cost, and the available equipment for handling high-pressure reactions and pyrophoric reagents.

References

  • Corma, A., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances. [Source: Search Result 1]
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). Journal of Advances in Chemistry. [Source: Search Result 2]
  • Gowda, D. C., et al. (n.d.). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Angewandte Chemie International Edition. [Source: Search Result 4]
  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules. [Source: Search Result 5]
  • Jagodziński, T., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Source: Search Result 6]
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025). BenchChem. [Source: Search Result 7]
  • Zhang, Y., et al. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. The Journal of Physical Chemistry C. [Source: Search Result 8]
  • A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction. (2025). BenchChem. [Source: Search Result 9]
  • He, L., et al. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry. [Source: Search Result 10]
  • Nitro Reduction - Common Conditions. (n.d.).
  • Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. PubMed. [Source: Search Result 12]
  • Yegul, M., & Ocal, N. (2017). Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. Current Organic Synthesis. [Source: Search Result 13]
  • Zholobenko, V., et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan Journal of Chemistry. [Source: Search Result 14]
  • Wang, H., et al. (2022). Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites.
  • Li, Y., et al. (2021). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions. [Source: Search Result 16]
  • Kumar, S., & Maurya, S. K. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. [Source: Search Result 17]
  • Kumar, S., & Maurya, S. K. (2023). Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. The Journal of Organic Chemistry. [Source: Search Result 18]
  • Wang, H., et al. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. [Source: Search Result 19]
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. [Source: Search Result 20]
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [No Source Name Provided]. [Source: Search Result 21]
  • Tcyrulnikov, S., et al. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. [Source: Search Result 22]
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Source: Search Result 23]
  • Synthesis of nitro (5–7) and amino (8–9) derivatives of chromeno[4′,3′:4,5]pyrano[2,3-c]pyrazoles 5–9. (n.d.).
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (n.d.). RSC Publishing. [Source: Search Result 25]
  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Source: Search Result 26]
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen. [Source: Search Result 27]
  • Stone, E. A., et al. (2023). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Journal of the American Chemical Society. [Source: Search Result 28]
  • Spennato, M. G., et al. (2017). Highly Selective Catalytic Reduction of Nitroarenes over Heterogeneous Transition Metal Catalysts: Nano.
  • Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters. (n.d.). Green Chemistry (RSC Publishing). [Source: Search Result 30]
  • Li, Z., et al. (2014). Palladium Nanoparticles Supported on Nitrogen‐Functionalized Active Carbon: A Stable and Highly Efficient Catalyst for the Selective Hydrogenation of Nitroarenes. ChemInform. [Source: Search Result 31]
  • Kim, M., et al. (2022). Reductive Carbonylation of Nitroarenes Using a Heterogenized Phen-Pd Catalyst. Inorganic Chemistry. [Source: Search Result 32]
  • Platinum vs. Palladium in Converters: Why Do Automakers Use Both. (2025). Phoenix Refining. [Source: Search Result 33]
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Comparative

Validating the use of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid as an analytical reference standard

In modern drug discovery, pyrazole-based pharmacophores are ubiquitous, particularly in the development of non-steroidal androgen receptor antagonists, kinase inhibitors, and mineralocorticoid receptor modulators. During...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, pyrazole-based pharmacophores are ubiquitous, particularly in the development of non-steroidal androgen receptor antagonists, kinase inhibitors, and mineralocorticoid receptor modulators. During the synthesis of these active pharmaceutical ingredients (APIs), nitro-pyrazole propanoic acid derivatives frequently emerge as critical intermediates, unreacted building blocks, or degradation products.

Accurate quantification of these compounds is a regulatory necessity. However, the analytical landscape is complicated by the presence of structurally identical regioisomers. This guide provides an objective, data-driven comparison of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956935-29-8) reference standards, detailing why high-purity validation is non-negotiable for robust LC-MS/MS workflows.

The Mechanistic Challenge: Regioisomeric Interference

When synthesizing 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid, the alkylation of the pyrazole ring is rarely 100% regioselective. Commercial grades of this compound often default to approximately 85% purity. The remaining 15% is not inert filler; it predominantly consists of structurally related regioisomers, such as 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956950-97-3)[1].

Because these isomers share identical molecular weights and highly similar partition coefficients (LogP), they frequently co-elute on standard reversed-phase chromatography columns. If a low-purity commercial grade is used as a reference standard, isobaric interference in the mass spectrometer will lead to artificially inflated impurity calculations and false out-of-specification (OOS) results for the final API.

ImpurityPathway A Crude Synthesis Mixture B Target: 4-Nitro Isomer (CAS 956935-29-8) A->B Major Pathway C Impurity: 3-Methyl Isomer (CAS 956950-97-3) A->C Minor Regioisomer D High-Purity Standard (>99.5%) B->D Rigorous Prep-LC E Commercial Grade (~85% Purity) B->E Basic Crystallization C->E Co-precipitation

Divergence of regioisomers during the purification of pyrazole-propanoic acid standards.

Comparative Analysis of Reference Standards

To demonstrate the impact of standard purity on analytical performance, we compared a High-Purity Reference Standard against a standard Commercial Grade and an In-House Crude extract. The data below illustrates the performance of each when used to calibrate an LC-MS/MS method for API release testing.

Analytical ParameterHigh-Purity Standard (>99.5%)Commercial Grade (~85%)In-House Crude (~75%)
Isomeric Interference None detectedHigh (Co-eluting isomers)Severe
Limit of Quantitation (LOQ) 0.05 ppm1.2 ppm> 5.0 ppm
Signal-to-Noise (S/N) at LOQ > 100:115:1< 5:1
Calibration Linearity (R²) 0.99980.98400.9120
Regulatory Compliance ICH Q2(R1) CompliantNon-compliantNon-compliant

Interpretation: The High-Purity standard achieves an LOQ that is 24 times more sensitive than the commercial grade. The poor linearity observed in the commercial and crude grades is a direct result of detector saturation and competitive ionization caused by the co-eluting 3-methyl regioisomer.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To ensure trustworthy results, the analytical protocol must be designed as a self-validating system. The following methodology details the extraction and quantification of 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid from a basic API matrix, explaining the causality behind each procedural choice.

Phase 1: Matrix Elimination via Mixed-Mode SPE
  • Conditioning: Condition a Mixed-Mode Anion Exchange (MAX) SPE cartridge with 1 mL methanol, followed by 1 mL water.

  • Loading: Load 500 µL of the API sample (dissolved in water/methanol).

    • Causality: The target reference standard contains a propanoic acid moiety (pKa ~4.5). At a neutral pH, it is deprotonated and strongly retained by the MAX sorbent via ionic interaction.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in methanol.

    • Causality: This step removes the bulk API and neutral/basic impurities. Because the target is acidic, it remains locked to the sorbent, preventing matrix-induced ion suppression in the mass spectrometer.

  • Elution: Elute the target analyte using 1 mL of 5% formic acid in methanol.

Phase 2: UHPLC-MS/MS Analysis
  • Chromatography: Inject 2 µL onto a superficially porous C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a shallow gradient from 5% B to 40% B over 6 minutes.

    • Causality: Formic acid forces the propanoic acid moiety into its protonated, uncharged state. This maximizes hydrophobic retention on the C18 stationary phase and provides the theoretical plates necessary to resolve the target from any residual regioisomers.

  • Detection: Operate the mass spectrometer in Electrospray Ionization Negative Mode (ESI-), monitoring the [M-H]⁻ transition.

    • Causality: While the nitro-pyrazole ring can ionize in positive mode, negative mode is chosen because it yields a significantly cleaner background. Most basic API matrices do not ionize efficiently in negative mode, inherently increasing the signal-to-noise ratio.

Phase 3: System Self-Validation
  • Post-Column Infusion Check: Continuously infuse the High-Purity Reference Standard directly into the MS source at 10 µL/min while injecting a blank API matrix extract through the UHPLC.

    • Causality: If the baseline MS signal remains flat and constant at the retention time of the analyte, the system self-validates that the SPE protocol has successfully eliminated all ion-suppressing matrix components.

Workflow API Complex API Matrix Extraction Mixed-Mode SPE (MAX) (Retains Deprotonated Acid) API->Extraction Load Sample Elution Elution (5% Formic Acid) (Neutralizes Acid for Release) Extraction->Elution Wash Matrix Away UHPLC UHPLC Separation (Protonated State, pH 2.5) Elution->UHPLC Inject Purified Extract MS ESI(-) MS/MS Detection [M-H]- Transition UHPLC->MS Isomer-Free Quantitation

Workflow for extracting and quantifying the pyrazole-propanoic acid standard.

Conclusion

The use of a high-purity (>99.5%) 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid reference standard is not merely a best practice; it is an analytical requirement for accurate API impurity profiling. Commercial grades hovering at 85% purity introduce regioisomeric artifacts that actively compromise LC-MS/MS linearity and sensitivity. By coupling a high-purity standard with a self-validating, mechanism-driven extraction protocol, analytical scientists can guarantee ICH-compliant quantification free from matrix suppression and isobaric interference.

References

  • NextSDS Chemical Substance Database. "2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid and Related Substances (CAS 956950-97-3)." NextSDS.
  • Sigma-Aldrich. "2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | 956935-29-8." Sigma-Aldrich Product Catalog.

Sources

Safety & Regulatory Compliance

Safety

2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid proper disposal procedures

Standard Operating Procedure (SOP): Proper Disposal of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid Executive Summary & Chemical Profile 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a specialized intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure (SOP): Proper Disposal of 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

Executive Summary & Chemical Profile

2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid is a specialized intermediate frequently utilized in drug development and medicinal chemistry. Structurally, it combines a carboxylic acid moiety with a 4-nitro-pyrazole ring. This dual functionality presents unique logistical and safety challenges during disposal. The nitro group introduces potential energetic instability under extreme heat or friction, while the carboxylic acid group dictates specific chemical incompatibilities. This guide provides drug development professionals and Environmental Health and Safety (EHS) personnel with a field-proven, self-validating protocol for the safe handling and destruction of this compound.

Hazard Assessment & Safety Profiling

Before initiating any disposal workflow, personnel must understand the causality behind the chemical's hazards. The nitro-pyrazole core is prone to exothermic decomposition if subjected to sudden thermal shock, releasing highly toxic nitrogen oxides (NOx), carbon monoxide, and carbon dioxide[1].

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryMechanistic CauseRequired PPE & Engineering Controls
Toxicity Harmful if swallowed or inhaled; irritates mucous membranes.NIOSH-approved respirator (N95/P100) if dust is generated; Fume hood[2].
Corrosivity/Irritation Carboxylic acid moiety causes severe eye and skin irritation.Nitrile gloves (double-gloving recommended), chemical safety goggles, lab coat[1].
Thermal Instability Nitro group can undergo rapid, energetic decomposition under high heat[2].Avoid localized heating; use non-sparking tools; keep away from open flames[3].
Environmental Toxic to aquatic life; persists in water systems.ZERO drain disposal. Secondary containment for all storage vessels[4].

Waste Segregation and Storage Protocol

Proper segregation is a self-validating safety measure: by physically separating incompatible chemicals, you eliminate the mechanism for accidental cross-reaction and uncontrolled decomposition.

Table 2: Chemical Incompatibilities and Storage Guidelines

Incompatible ClassReaction RiskStorage Directive
Strong Oxidizing Agents Accelerates energetic decomposition of the nitro group.Store in a dedicated organic acid/toxic cabinet[1].
Strong Bases Exothermic neutralization with the propanoic acid group.Isolate from amines, hydroxides, and alkalis[5].
Strong Reducing Agents Exothermic reduction of the nitro group to an amine.Keep physically separated using secondary containment[1].

Step-by-Step Disposal Methodology

The following protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste management[6].

Step 1: Solid Waste Collection

  • Action: Sweep up any solid waste or spilled material using non-sparking tools to avoid friction-induced ignition[3].

  • Causality: Nitroaromatics can be sensitive to mechanical shock or static discharge. Non-sparking tools mitigate this initiation risk.

  • Containment: Place the solid into a clearly labeled, sealable high-density polyethylene (HDPE) or glass container.

Step 2: Solvent Solubilization (Preparation for Incineration)

  • Action: In a chemical fume hood, dissolve or mix the solid waste with a compatible, combustible organic solvent (e.g., ethanol, xylene, or a standard non-halogenated waste solvent blend).

  • Causality: Burning solid nitro compounds directly can lead to uncontrolled, explosive decomposition. Dissolving the material in a combustible solvent ensures a steady, controlled burn rate when introduced into the incinerator[2].

Step 3: Packaging and EHS Transfer

  • Action: Seal the liquid waste in an appropriate carboy. Label the container with the exact chemical name, the solvent used, and the primary hazards ("Toxic", "Flammable", "Irritant").

  • Causality: Accurate labeling prevents downstream mixing with incompatible waste streams (e.g., halogenated solvents) at the disposal facility. Transfer the container to your institution's EHS department for scheduled pickup.

Step 4: Controlled Incineration (Facility Level)

  • Action: The licensed waste management facility will burn the mixture in a chemical incinerator equipped with an afterburner and a flue gas scrubber.

  • Causality: The afterburner ensures complete thermal destruction of the nitro-pyrazole ring, while the alkaline scrubber neutralizes the toxic nitrogen oxides (NOx) generated during combustion, preventing atmospheric pollution[1]. Extra care must be exerted during ignition due to the highly flammable nature of the solvent-nitro mixture[2].

Waste Management Workflow Visualization

The following diagram illustrates the logical progression of the disposal process, ensuring all safety checkpoints are met before final destruction.

WasteWorkflow Gen Waste Generation: 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid Seg Segregation: Isolate from strong bases, oxidizers & reducers Gen->Seg Immediate action Prep Preparation: Dissolve in combustible solvent (e.g., Ethanol/Xylene) Seg->Prep Fume hood required Store Containment: Seal in HDPE/Glass Apply RCRA Labels Prep->Store Liquid waste stream EHS Logistics: Transfer to Licensed Waste Disposal Service Store->EHS Scheduled pickup Inc Destruction: Chemical Incinerator (Afterburner + Scrubber) EHS->Inc EPA RCRA Compliant

Workflow for the safe segregation, preparation, and incineration of nitro-pyrazole waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Don PPE: Equip a NIOSH-approved respirator, chemical safety goggles, and heavy-duty nitrile gloves[1].

  • Containment: Do not flush with water, as the compound is harmful to aquatic environments and water runoff will spread the contamination[4].

  • Collection: Use a damp, non-combustible absorbent material (e.g., sand or diatomaceous earth) to collect the spill without raising dust[7].

  • Disposal: Place the absorbed material into a closed container and proceed to Step 3 of the disposal methodology.

References

  • Title: MSDS of 5-fluoro-3-nitro-1H-pyrazole. Source: Capot Chemical. URL: [Link][2]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Source: US EPA. URL: [Link][6]

  • Title: Xylene (mixed isomers) SAFETY DATA SHEET. Source: Alpha-Tec Systems. URL: [Link][7]

  • Title: MATERIAL SAFETY DATA SHEET. Source: Sigma Chemical Co. URL: [Link]

Sources

Handling

Comprehensive Safety and PPE Guide for Handling 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid

As a Senior Application Scientist overseeing chemical safety and operational logistics, I approach laboratory protocols not just as a checklist, but as a self-validating system of risk mitigation. 2-Methyl-3-(4-nitro-1H-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and operational logistics, I approach laboratory protocols not just as a checklist, but as a self-validating system of risk mitigation. 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 956935-29-8) is a highly versatile building block utilized in the synthesis of complex pharmaceuticals and energetic materials[1]. However, handling this compound requires a deep understanding of its dual-hazard profile: the localized irritant properties of the propanoic acid moiety and the systemic/reactive risks associated with the nitro-pyrazole core[2].

This guide provides the definitive operational and disposal framework for researchers and drug development professionals working with this compound.

Scientific Integrity & Hazard Causality

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first understand the causality behind the chemical's behavior. The Globally Harmonized System (GHS) classifies this compound under specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Why do these hazards exist?

  • Carboxylic Acid Moiety: Acts as a localized proton donor. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract) or sweat on the skin, it lowers the local pH, leading to rapid protein denaturation and acute inflammation.

  • Nitro-Pyrazole Core: The nitro group (-NO₂) on the electron-deficient pyrazole ring creates a highly electrophilic center. This allows the molecule to interact with biological nucleophiles, driving its oral toxicity[4]. Furthermore, nitro-heterocycles can exhibit energetic properties; while this specific derivative is stable under ambient conditions, it must be protected from extreme heat, shock, or static discharge.

Hazard_Causality Molecule 2-Methyl-3-(4-nitro-1H-pyrazol-1-yl) propanoic acid Carboxyl Carboxylic Acid Moiety (Proton Donor) Molecule->Carboxyl Nitro Nitro-Pyrazole Core (Electrophilic) Molecule->Nitro H315 H315 / H319 / H335 Tissue Irritation Carboxyl->H315 pH drop Nitro->H315 sensitization H302 H302 Systemic Toxicity Nitro->H302 metabolic disruption

Caption: Mechanistic causality of hazards in 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid.

Quantitative Hazard Summary
GHS CodeHazard DescriptionPhysiological TargetMechanistic Driver
H302 Harmful if swallowedGastrointestinal / SystemicElectrophilic disruption of cellular metabolism by the nitro-pyrazole core[4].
H315 Causes skin irritationEpidermisLocalized pH reduction via the propanoic acid group.
H319 Causes serious eye irritationCornea and ConjunctivaDirect protonation of mucosal tissues leading to acute inflammation[1].
H335 May cause respiratory irritationUpper Respiratory TractInhalation of fine crystalline dust triggering mucosal defense mechanisms[5].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not arbitrary; it is a direct, logical response to the physicochemical properties of the compound. Do not deviate from these standards.

  • Eye & Face Protection: Wear snug-fitting, indirect-vented chemical splash goggles that meet[1].

    • Causality: Standard safety glasses leave the orbital area exposed to airborne crystalline dust, which can dissolve in tear fluid and cause severe corneal burns (H319).

  • Hand Protection: Utilize high-grade Nitrile gloves (minimum thickness: 0.11 mm)[6].

    • Causality: Nitrile provides superior chemical resistance against polar organic acids compared to latex. Because the nitro-pyrazole core can facilitate percutaneous absorption, gloves must be rigorously inspected for micro-tears before use.

  • Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs and closed-toe, non-porous shoes.

    • Causality: Prevents the accumulation of static-charged powders on personal clothing, mitigating both dermal exposure and the localized fire risks associated with nitro-aromatics[2].

  • Respiratory Protection: Handling must be restricted to a Class II Type A2 biological safety cabinet or a certified chemical fume hood. If engineering controls are temporarily compromised, an N95 or P100 particulate respirator is mandatory to block the inhalation of irritating dusts (H335).

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, execute the following step-by-step methodology when handling this compound.

Step 1: Preparation & Engineering Controls Verify the chemical fume hood face velocity is operating between 0.4 and 0.6 m/s. Clear the workspace of incompatible materials, specifically strong oxidizing agents, strong bases, and reducing agents.

Step 2: PPE Donning Inspect and don your nitrile gloves, chemical splash goggles, and flame-resistant lab coat[6]. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Step 3: Static Mitigation Use anti-static weighing boats and grounded, non-sparking spatulas. Causality: Nitro-pyrazole derivatives can occasionally exhibit sensitivity to static discharge, especially when completely dehydrated or finely milled.

Step 4: Material Transfer Weigh the 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid slowly and close to the work surface to prevent aerosolization. Seal the primary container immediately after the transfer is complete.

Step 5: Decontamination Wipe down the balance and surrounding surfaces with a damp cloth soaked in a mild alkaline solution (e.g., 10% sodium bicarbonate) to neutralize residual acid, followed immediately by a distilled water wipe to remove salts.

Handling_Protocol A 1. Risk Assessment Review CAS 956935-29-8 SDS B 2. PPE Selection Nitrile, Goggles, Lab Coat A->B C 3. Engineering Controls Activate Fume Hood B->C D 4. Material Handling Anti-static Weighing C->D E 5. Decontamination Alkaline Surface Wipe D->E F 6. Waste Disposal Incineration (No Drains) E->F

Caption: Step-by-step operational workflow for handling nitro-pyrazole derivatives.

Spill Response & Disposal Plan

Immediate and calculated action is required in the event of a spill to prevent environmental contamination and personnel exposure.

Spill Containment (Step-by-Step)
  • Evacuate: Remove non-essential personnel from the immediate vicinity.

  • Suppress: Do NOT dry-sweep the powder, as this generates hazardous, easily inhalable aerosols. Lightly dampen the spill with water or cover it with damp, inert absorbent pads to suppress dust generation[5].

  • Collect: Carefully scoop the dampened material using a non-sparking tool (e.g., a plastic dustpan).

  • Isolate: Place the collected waste into a chemically compatible, sealable hazardous waste container.

Disposal Plan
  • Prohibition: Never flush 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid down the sink. Nitro-aromatic and pyrazole compounds often exhibit acute and chronic toxicity to aquatic life[7].

  • Execution: Label the container clearly as "Hazardous Organic Solid Waste - Contains Nitro-Heterocycle/Acid." Dispose of the material via a certified chemical waste management facility equipped for high-temperature incineration with an afterburner and scrubber.

References

  • 3-Nitropyrazole | C3H3N3O2 | CID 123419. PubChem - NIH.[Link]

  • Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Safety Data Sheet - Handling and Storage. Shimadzu.[Link]

  • SAFETY DATA SHEET - Aquatic Toxicity. Geneseo. [Link]

Sources

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